CX-6258 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIMMVXTWBIEAG-YHLMHSEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CX-6258 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, orally bioavailable, and selective small-molecule inhibitor of the Pim family of serine/threonine kinases. This document provides a comprehensive overview of the mechanism of action of CX-6258, detailing its molecular targets, downstream signaling pathways, and its effects on cancer cell proliferation and survival. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the core signaling pathway and experimental workflows are included to enhance understanding.
Core Mechanism of Action: Pan-Pim Kinase Inhibition
CX-6258 acts as an ATP-competitive inhibitor of all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3.[1] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid cancers.[2] The inhibitory activity of CX-6258 is highly potent, with IC50 values in the nanomolar range.[3][4]
Biochemical Potency
The inhibitory concentration (IC50) of CX-6258 against each Pim kinase isoform has been determined through radiometric assays.
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Table 1: Biochemical potency of CX-6258 against Pim kinase isoforms.[3][4] |
Downstream Signaling Pathways
Pim kinases exert their pro-survival effects by phosphorylating a range of downstream substrates. CX-6258, by inhibiting Pim kinases, effectively blocks these phosphorylation events, leading to anti-tumor activity. Key downstream targets include the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[3][4]
Upon treatment with CX-6258, a dose-dependent inhibition of the phosphorylation of Bad at serine 112 and 4E-BP1 at threonine 37/46 is observed.[3][4] This inhibition prevents the inactivation of Bad, thereby promoting apoptosis, and suppresses the cap-dependent translation of proteins essential for cell growth and proliferation.
In Vitro and In Vivo Efficacy
CX-6258 demonstrates significant anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cells.[3] Furthermore, it exhibits synergistic effects when combined with standard chemotherapeutic agents. In vivo studies using human tumor xenograft models have confirmed its oral efficacy in inhibiting tumor growth.[2]
Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 |
| PC3 | Prostate Cancer | 0.452 |
| Table 2: Anti-proliferative activity of CX-6258 in selected cancer cell lines.[1][3] |
In Vivo Tumor Growth Inhibition
In a xenograft model using MV-4-11 human acute myeloid leukemia cells in nude mice, oral administration of CX-6258 resulted in significant, dose-dependent tumor growth inhibition.[2]
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| 50 | 45 |
| 100 | 75 |
| Table 3: In vivo efficacy of CX-6258 in the MV-4-11 xenograft model.[2] |
A similar study using PC3 human prostate adenocarcinoma cells in nude mice also demonstrated tumor growth inhibition of 51% at a 50 mg/kg oral dose.[2]
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This protocol describes the methodology for determining the IC50 values of CX-6258 against Pim kinases.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Pim-1, Pim-2, or Pim-3 kinase, the substrate peptide (e.g., RSRHSSYPAGT), and varying concentrations of CX-6258 in a suitable kinase buffer.[3]
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentrations are typically 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[3]
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each CX-6258 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the procedure for assessing the effect of CX-6258 on the phosphorylation of downstream targets in cancer cells.
-
Cell Treatment: Culture cancer cells (e.g., MV-4-11) to logarithmic growth phase and treat with varying concentrations of CX-6258 or vehicle control for a specified duration (e.g., 2 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of CX-6258 in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice, such as nude mice.[2]
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer CX-6258 orally at specified doses (e.g., 50 and 100 mg/kg) or vehicle control daily for a defined period (e.g., 21 days).[2]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action. By targeting the Pim kinase family, it effectively disrupts key signaling pathways involved in cancer cell survival and proliferation. The robust in vitro and in vivo anti-tumor activity of CX-6258, both as a single agent and in combination with other therapies, underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this promising compound.
References
CX-6258 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, orally bioavailable, and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). By targeting these key regulators of cell survival and proliferation, CX-6258 has demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction
The Pim kinases are a family of constitutively active serine/threonine kinases that play a crucial role in regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and protein synthesis.[] Overexpression of Pim kinases is frequently observed in a wide range of cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor that targets all three Pim kinase isoforms with high potency.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₂₅ClN₄O₃ |
| Molecular Weight | 498.40 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
CX-6258 exerts its anti-tumor effects by directly inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This inhibition leads to the reduced phosphorylation of downstream pro-survival proteins, most notably Bad (Bcl-2-associated death promoter) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[2]
-
Inhibition of Bad Phosphorylation: Pim kinases phosphorylate Bad at Ser112, which promotes its sequestration by 14-3-3 proteins and prevents it from inducing apoptosis. By inhibiting this phosphorylation, CX-6258 allows Bad to bind to and antagonize the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting programmed cell death.[3]
-
Inhibition of 4E-BP1 Phosphorylation: Pim kinases also phosphorylate 4E-BP1 at Thr37 and Thr46.[4] This phosphorylation event is a critical step in the release of the translation initiation factor eIF4E, which is essential for the translation of many proteins involved in cell growth and proliferation. Inhibition of 4E-BP1 phosphorylation by CX-6258 leads to the suppression of protein synthesis and a subsequent reduction in cell growth.
The signaling pathway affected by CX-6258 is depicted below:
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data obtained from radiometric kinase assays.[2]
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 |
| Various others | Hematological & Solid Tumors | 0.02 - 3.7 |
The highest sensitivity was observed in acute leukemia cell lines.[2]
In Vivo Anti-tumor Efficacy in MV-4-11 Xenograft Model
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| 50 | 45% |
| 100 | 75% |
Treatment was administered for 21 days.[5]
Experimental Protocols
Radiometric Pim-1 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of CX-6258 against Pim-1 kinase using a radiometric filter binding assay.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate: RSRHSSYPAGT
-
[γ-³³P]ATP
-
This compound
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose filter mats
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the Pim-1 enzyme, peptide substrate, and diluted CX-6258 (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for Pim-1.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Air dry the filter mat.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of CX-6258 and determine the IC₅₀ value.
MV-4-11 Subcutaneous Xenograft Model
This protocol outlines the in vivo evaluation of CX-6258's anti-tumor efficacy in an acute myeloid leukemia xenograft model.
Materials:
-
MV-4-11 human acute myeloid leukemia cell line
-
Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)[6]
-
Calipers for tumor measurement
Procedure:
-
Culture MV-4-11 cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.[7]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the CX-6258 formulation for oral administration.
-
Administer CX-6258 or vehicle to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2).[8]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their weights.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1
This protocol describes the detection of changes in the phosphorylation status of Bad and 4E-BP1 in MV-4-11 cells following treatment with CX-6258.
Materials:
-
MV-4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin)[3][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MV-4-11 cells and treat with various concentrations of CX-6258 for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Clinical Development
As of the latest available information, this compound has undergone extensive preclinical evaluation.[5] Publicly available data on the initiation or outcomes of human clinical trials are limited.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, involving the induction of apoptosis and inhibition of protein synthesis, makes it a compelling candidate for further investigation in the treatment of various cancers. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound.
References
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Bad (Ser112) (40A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. reactionbiology.com [reactionbiology.com]
CX-6258 Hydrochloride: A Technical Whitepaper on the Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CX-6258 hydrochloride, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines methodologies for relevant experiments.
Introduction and Core Properties
This compound has emerged as a significant investigational compound due to its selective inhibition of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are crucial downstream effectors of the JAK/STAT pathway and are frequently overexpressed in a variety of hematological and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis.[4][][6] The ability of CX-6258 to target all three isoforms simultaneously presents a promising strategy to overcome potential resistance mechanisms mediated by isoform redundancy.
Table 1: Core Properties of this compound
| Property | Value |
| Chemical Name | 3-((5-((1-methyl-2-oxoindolin-3-ylidene)methyl)furan-2-yl)carbamoyl)benzoic acid hydrochloride |
| Molecular Formula | C26H24ClN3O3 · HCl |
| Molecular Weight | 498.40 g/mol [1] |
| CAS Number | 1202916-90-2[3] |
| Mechanism of Action | ATP-competitive pan-Pim kinase inhibitor[1][2] |
Mechanism of Action and Signaling Pathway
CX-6258 exerts its anti-neoplastic effects by binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.[7] The Pim kinases are constitutively active and their activity is primarily regulated at the transcriptional level by signaling pathways such as JAK/STAT.[4][6]
Key downstream targets of Pim kinases include the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3][8] By inhibiting Pim kinases, CX-6258 prevents the inactivating phosphorylation of Bad, thereby promoting apoptosis.[1][2] Similarly, inhibition of 4E-BP1 phosphorylation by CX-6258 leads to the suppression of cap-dependent translation and a reduction in the synthesis of proteins essential for cell growth and proliferation.[1][2]
Caption: CX-6258 inhibits Pim kinases, leading to decreased phosphorylation of downstream targets.
Quantitative Preclinical Data
The efficacy of CX-6258 has been quantified through a series of in vitro and in vivo studies.
Biochemical and Cellular Activity
CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.[1][3][9] This translates to effective antiproliferative activity in various cancer cell lines, particularly those of hematological origin.[1][2]
Table 2: In Vitro Inhibitory Activity of CX-6258
| Target | IC50 (nM) | Assay Type | Reference(s) |
| Pim-1 | 5 | Radiometric Kinase Assay | [1][3][9] |
| Pim-2 | 25 | Radiometric Kinase Assay | [1][3][9] |
| Pim-3 | 16 | Radiometric Kinase Assay | [1][3][9] |
Table 3: Antiproliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 | [1] |
| PC3 | Prostate Cancer | 0.452 | [2] |
Furthermore, CX-6258 has shown synergistic cell-killing effects when used in combination with conventional chemotherapeutic agents.[1][2]
Table 4: Synergistic Activity of CX-6258 in PC3 Prostate Cancer Cells
| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) | Reference(s) |
| Doxorubicin | 10:1 | 0.40 | [1][2] |
| Paclitaxel | 100:1 | 0.56 | [1][2] |
In Vivo Efficacy
Oral administration of CX-6258 has demonstrated significant, dose-dependent anti-tumor efficacy in mouse xenograft models of human cancers.[2]
Table 5: In Vivo Anti-Tumor Efficacy of Orally Administered CX-6258
| Xenograft Model | Cancer Type | Daily Oral Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% | [2] |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% | [2] |
| PC3 | Prostate Cancer | 50 | 51% | [2] |
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This protocol outlines a method to determine the IC50 values of CX-6258 against Pim kinase isoforms.[1]
-
Reaction Mixture Preparation: In a 96-well plate, combine recombinant human Pim-1, Pim-2, or Pim-3 with the peptide substrate RSRHSSYPAGT and varying concentrations of CX-6258 in a kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP at a final concentration of 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[1]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CX-6258 relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the radiometric Pim kinase inhibition assay.
Cell-Based Proliferation Assay
This protocol measures the effect of CX-6258 on cancer cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MV-4-11, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CX-6258 or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTS and incubate according to the manufacturer's instructions.
-
Detection: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol details the evaluation of CX-6258's anti-tumor efficacy in vivo.[2]
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ MV-4-11 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.
-
Dosing: Administer CX-6258 (e.g., 50 or 100 mg/kg) or vehicle control orally, once daily.
-
Monitoring: Measure tumor volumes with calipers and record animal body weights 2-3 times per week.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Caption: Logical workflow for an in vivo xenograft efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
CX-6258 Hydrochloride: A Pan-Pim Kinase Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor targeting the Pim family of serine/threonine kinases. This document provides an in-depth technical overview of CX-6258, consolidating key data on its mechanism of action, target profile, and preclinical efficacy. Detailed experimental methodologies and visual representations of its signaling pathway and experimental workflows are presented to support further research and development efforts in oncology.
Introduction
The Pim (Provirus Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[1] Their role in promoting tumorigenesis and conferring resistance to chemotherapy makes them attractive targets for cancer therapy.[1] this compound has emerged as a selective and potent pan-Pim kinase inhibitor with significant anti-tumor activity in preclinical models.[1]
Mechanism of Action and Target Profile
CX-6258 acts as an ATP-competitive inhibitor of all three Pim kinase isoforms.[2] By binding to the ATP-binding pocket of the Pim kinases, CX-6258 blocks their catalytic activity, thereby preventing the phosphorylation of downstream substrates.[1]
Primary Targets
The primary molecular targets of CX-6258 are the three isoforms of the Pim kinase family. It exhibits potent inhibitory activity against Pim-1, Pim-2, and Pim-3 in cell-free assays.[3]
Downstream Signaling
The inhibition of Pim kinases by CX-6258 leads to a dose-dependent reduction in the phosphorylation of several key pro-survival proteins.[3] Notably, it inhibits the phosphorylation of Bad (Bcl-2-associated death promoter) at serine 112 (S112) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at threonines 37 and 46 (T37/46).[3][4] Dephosphorylated Bad promotes apoptosis, while the inhibition of 4E-BP1 phosphorylation leads to the suppression of cap-dependent translation, thereby affecting the synthesis of proteins crucial for cell growth and proliferation.
CX-6258 Signaling Pathway
Quantitative Data
The inhibitory and anti-proliferative activities of CX-6258 have been quantified in various assays.
In Vitro Kinase Inhibition
CX-6258 demonstrates potent inhibition of the Pim kinase isoforms in cell-free radiometric assays.[3]
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Flt-3 | 134 |
Table 1: In vitro inhibitory activity of CX-6258 against Pim kinases and Flt-3.[1][3]
Anti-proliferative Activity
CX-6258 exhibits broad anti-proliferative activity against a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 |
| PC3 | Prostate Adenocarcinoma | 0.452 |
| Various | Panel of human cancer cells | 0.02 - 3.7 |
Table 2: Anti-proliferative activity of CX-6258 in various cancer cell lines.[1][3]
Synergistic Effects
In combination with standard chemotherapeutic agents, CX-6258 shows synergistic cell-killing effects in prostate cancer cells.[1]
| Combination with | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) |
| Doxorubicin | 10:1 | 0.40 |
| Paclitaxel | 100:1 | 0.56 |
Table 3: Synergistic anti-proliferative activity of CX-6258 with chemotherapeutics in PC3 cells.[1] A CI50 value less than 1 indicates synergy.
In Vivo Efficacy
Oral administration of CX-6258 demonstrated significant dose-dependent tumor growth inhibition (TGI) in human tumor xenograft models.[1]
| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45 |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75 |
| PC3 | Prostate Adenocarcinoma | 50 | 51 |
Table 4: In vivo anti-tumor efficacy of CX-6258 in xenograft models.[1]
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This protocol outlines the general procedure for determining the in vitro inhibitory activity of CX-6258 against Pim kinases.
Radiometric Pim Kinase Assay Workflow
-
Assay Components : The reaction mixture contains recombinant human Pim-1, Pim-2, or Pim-3 enzyme, a specific peptide substrate (e.g., RSRHSSYPAGT), and radiolabeled ATP ([γ-33P]ATP).[3]
-
Inhibitor Addition : Serially diluted concentrations of this compound are added to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature to allow for kinase activity and phosphorylation of the substrate.
-
Reaction Termination : The reaction is stopped, typically by the addition of acid.
-
Detection : The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each CX-6258 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This protocol describes the methodology to assess the effect of CX-6258 on the phosphorylation of its downstream targets in cells.
Western Blot Workflow for Phosphorylation
-
Cell Treatment : Cancer cell lines (e.g., MV-4-11) are treated with increasing concentrations of CX-6258 for a specified duration (e.g., 2 hours).[1]
-
Cell Lysis : Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification : The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of Bad (S112) and 4E-BP1 (T37/46), as well as antibodies for the total proteins to serve as loading controls.
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins is compared across different treatment concentrations.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action and significant preclinical anti-tumor activity, both as a single agent and in combination with other chemotherapeutics. The data presented in this whitepaper, including its target profile, quantitative efficacy, and detailed experimental protocols, provide a solid foundation for its continued investigation and development as a promising therapeutic agent for the treatment of various cancers. The provided diagrams of its signaling pathway and experimental workflows offer a clear visual guide for researchers in the field.
References
CX-6258 hydrochloride role in signal transduction
An In-Depth Technical Guide to the Role of CX-6258 Hydrochloride in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets the Pim family of serine/threonine kinases.[1][2] Pim kinases are crucial downstream effectors in various signal transduction pathways that regulate cell survival, proliferation, and apoptosis.[1][3] Overexpression of Pim kinases is implicated in the tumorigenesis of numerous hematologic malignancies and solid tumors, making them a significant target for cancer therapy.[1][4] This document provides a comprehensive technical overview of CX-6258, detailing its mechanism of action, its impact on critical signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Pan-Pim Kinase Inhibition
CX-6258, also referred to as compound 13 in initial discovery literature, functions as an ATP-competitive, reversible pan-Pim kinase inhibitor.[1][5] It demonstrates high potency against all three isoforms: Pim-1, Pim-2, and Pim-3.[6][7] The Pim kinase family is composed of constitutively active enzymes whose activity is primarily regulated at the level of transcription and translation, often downstream of the JAK/STAT signaling pathway.[1][3][] By binding to the ATP pocket of Pim kinases, CX-6258 effectively blocks their catalytic activity, preventing the phosphorylation of downstream substrates and disrupting the pro-survival signals they propagate.[9]
Structural analysis reveals that the oxindole (B195798) ring of CX-6258 occupies the adenine (B156593) binding site within the kinase's active site.[9] The compound exhibits excellent selectivity, with screening against a panel of 107 kinases showing that at a concentration of 0.5 µM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%.[1]
Modulation of Key Signaling Pathways
Pim kinases are integral nodes in signaling networks that control cell fate. Their inhibition by CX-6258 leads to significant downstream consequences, primarily through the modulation of apoptosis and protein synthesis pathways.
The Pim Kinase Signaling Cascade
Cytokine and growth factor signaling through pathways like JAK/STAT induces the expression of Pim kinases.[1][10] Once expressed, these kinases phosphorylate a range of substrates that promote cell survival and proliferation. CX-6258 intervenes by directly inhibiting the kinase function, thereby blocking these downstream effects.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Downstream Effects on Pro-Survival and Proliferation Proteins
CX-6258's therapeutic effect is mediated by its impact on key Pim kinase substrates:
-
Bad (Bcl-2 antagonist of cell death): Pim kinases phosphorylate Bad on Ser112, which inactivates this pro-apoptotic protein.[1] By inhibiting this phosphorylation, CX-6258 keeps Bad in its active, pro-apoptotic state, thereby promoting cancer cell death.[6][7]
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Pim kinases contribute to the phosphorylation of 4E-BP1 at sites S65 and T37/46, which relieves its inhibition of the eIF4E translation initiation factor.[1][6] Inhibition by CX-6258 prevents 4E-BP1 phosphorylation, suppressing protein synthesis and cell proliferation.[1][7]
-
c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key transcription factor that drives cell growth and proliferation.[1][11] The interplay between Pim and Myc is critical in many cancers, and Pim inhibition can lead to decreased Myc activity.[1]
Quantitative Data Summary
The potency and efficacy of CX-6258 have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ | Kᵢ | Assay Type |
| Pim-1 | 5 nM[6][7] | 5 nM[1][5] | Cell-free radiometric[6] |
| Pim-2 | 25 nM[6][7] | N/A | Cell-free radiometric[6] |
| Pim-3 | 16 nM[6][7] | N/A | Cell-free radiometric[6] |
| Flt-3 | >80% inhibition at 0.5 µM[1] | N/A | Kinase panel screen[1] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ |
| MV-4-11 | Acute Myeloid Leukemia | 20 nM[5] |
| PC3 | Prostate Adenocarcinoma | 452 nM[1][5] |
| General Range | Various Hematologic & Solid Tumors | 0.02 - 3.7 µM[6][12] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Dosage (p.o.) | Efficacy |
| MV-4-11 Xenograft | Acute Myeloid Leukemia | 50 mg/kg/day[1][2] | 45% Tumor Growth Inhibition (TGI)[1][2] |
| 100 mg/kg/day[1][2] | 75% Tumor Growth Inhibition (TGI)[1][2] | ||
| PC3 Xenograft | Prostate Adenocarcinoma | Not specified | Significant efficacy observed[1][2] |
Table 4: Synergistic Effects with Chemotherapeutics (PC3 Cells)
| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI₅₀) | Result |
| Doxorubicin | 10:1[6][12] | 0.40[6][12] | Synergistic cell killing[6] |
| Paclitaxel | 100:1[6][12] | 0.56[6][12] | Synergistic cell killing[6] |
Key Experimental Protocols
The characterization of CX-6258 involved several standard and specialized assays.
Pim Kinase Inhibition Radiometric Assay
-
Objective: To determine the IC₅₀ of CX-6258 against each Pim isoform.
-
Methodology:
-
Human recombinant Pim-1, Pim-2, or Pim-3 enzyme is incubated with a known substrate peptide (e.g., RSRHSSYPAGT).[6]
-
The reaction is initiated by adding ATP mixed with [γ-³³P]ATP at a specific concentration (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[6]
-
The reaction mixture includes varying concentrations of CX-6258.
-
Following incubation, the reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP.
-
The amount of incorporated radiolabel is quantified using a scintillation counter to determine the level of kinase activity.
-
IC₅₀ values are calculated by plotting kinase activity against inhibitor concentration.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To measure the effect of CX-6258 on the phosphorylation of downstream substrates in a cellular context.
-
Methodology:
-
Cell Treatment: Cancer cells (e.g., MV-4-11) are cultured and treated with various concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified duration (e.g., 2 hours).[1][13]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total protein antibodies as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate to measure the relative levels of phosphoproteins.[1]
-
Caption: Experimental Workflow for Western Blot Analysis.
In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of orally administered CX-6258 in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., MV-4-11) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The treatment groups receive daily oral doses of CX-6258 (e.g., 50 mg/kg and 100 mg/kg).[1][13]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study (e.g., for 21 days).[13]
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.
-
Caption: Logical Relationship of CX-6258 Synergistic Activity.
Conclusion
This compound is a well-characterized, potent pan-Pim kinase inhibitor with a clear mechanism of action in signal transduction. By blocking the catalytic activity of Pim-1, -2, and -3, it effectively disrupts key pro-survival and pro-proliferative pathways, notably by preventing the phosphorylation of substrates like Bad and 4E-BP1.[1][6] Its robust antiproliferative activity in vitro, significant efficacy in preclinical in vivo models, and synergistic potential with standard chemotherapeutics highlight its promise as a therapeutic agent for hematologic malignancies and other cancers where Pim kinase signaling is dysregulated.[1][2][6]
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleck.co.jp [selleck.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pim Kinase Signaling Pathway and the Pan-Pim Inhibitor CX-6258 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that play a critical role in the regulation of cell proliferation, survival, and metabolism. Comprising three isoforms—Pim-1, Pim-2, and Pim-3—this kinase family is frequently overexpressed in a wide array of hematological malignancies and solid tumors, making it an attractive target for anticancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the Pim kinase signaling pathway, including its upstream regulators and downstream effectors. Furthermore, it details the preclinical profile of CX-6258 hydrochloride, a potent, orally bioavailable pan-Pim kinase inhibitor.[4][5] This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathway and experimental workflows to support further research and development in this field.
The Pim Kinase Signaling Pathway
The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1][6] Unlike many other kinases, Pim kinases are constitutively active upon translation, and their activity is primarily regulated at the level of gene expression and protein stability.[3][7]
Upstream Regulation
The expression of Pim kinases is predominantly regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[8][9] Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate and activate STAT transcription factors.[8][10] Activated STATs, particularly STAT3 and STAT5, translocate to the nucleus and bind to the promoter regions of PIM genes, inducing their transcription.[10] Other signaling pathways, including the PI3K/Akt/mTOR pathway, have also been implicated in the regulation of Pim kinase expression.[8][9][11]
Downstream Substrates and Cellular Functions
Pim kinases phosphorylate a broad range of substrates involved in critical cellular processes, thereby promoting cell survival, proliferation, and metabolic adaptation.[12][13] Key downstream targets include:
-
Apoptosis Regulators: Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter) at Ser112, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-xL and Bcl-2.[12][14][15] They also inhibit apoptosis signal-regulating kinase 1 (ASK1), a component of the JNK signaling pathway.[8][12]
-
Cell Cycle Regulators: Pim kinases promote cell cycle progression by phosphorylating and inactivating the cyclin-dependent kinase (CDK) inhibitor p27Kip1, leading to its cytoplasmic localization and degradation.[16][17] They can also phosphorylate and activate the cell division cycle 25A (Cdc25A) phosphatase, which promotes entry into the S and M phases of the cell cycle.[18]
-
Protein Synthesis and Metabolism: A critical substrate of Pim kinases is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][14] Phosphorylation of 4E-BP1 by Pim kinases leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), thereby promoting cap-dependent translation and protein synthesis.[18] This regulation of protein synthesis is crucial for cell growth and proliferation.
-
Other Substrates: Other notable substrates include the transcription factor c-Myc, where phosphorylation by Pim kinases enhances its stability and transcriptional activity, and the CXCR4 receptor, which is involved in cell migration and metastasis.[7][18]
The culmination of these downstream effects positions the Pim kinase signaling pathway as a central node in cancer cell biology, contributing to tumorigenesis and resistance to therapy.[7][12]
This compound: A Pan-Pim Kinase Inhibitor
This compound is a potent and selective, orally efficacious small molecule inhibitor that targets all three isoforms of Pim kinase.[4][5] Its development was driven by the recognition of the compensatory roles of the Pim isoforms, suggesting that a pan-inhibitor would be more effective in treating cancers driven by this pathway.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of CX-6258
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Data sourced from Selleck Chemicals and MedChemExpress.[4][19] |
Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 0.452 |
| PC3 | Prostate Cancer | 0.452 |
| Other Human Cancer Cell Lines | Various | 0.02 - 3.7 |
| Data compiled from Selleck Chemicals and ACS Medicinal Chemistry Letters.[4][5] |
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% |
| Data from ACS Medicinal Chemistry Letters.[5] |
Table 4: Synergistic Effects of CX-6258 with Chemotherapeutic Agents
| Combination | Molar Ratio | Cell Line | Combination Index (CI50) |
| CX-6258 + Doxorubicin | 10:1 | PC3 | 0.4 |
| CX-6258 + Paclitaxel | 100:1 | PC3 | 0.56 |
| A CI50 value < 1 indicates synergy. Data from ACS Medicinal Chemistry Letters.[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Pim kinase signaling and the evaluation of inhibitors like CX-6258.
Pim Kinase Activity Assay (Radiometric)
This protocol is adapted from methodologies described for Pim kinase assays.[20]
-
Reagents:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Substrate peptide (e.g., S6K synthetic peptide, KRRRLASLR).
-
[γ-³³P]ATP.
-
ATP solution.
-
This compound dissolved in DMSO.
-
Phosphocellulose paper.
-
Phosphoric acid wash solution (0.75%).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate peptide, and the desired concentration of CX-6258 or DMSO vehicle control.
-
Add the recombinant Pim kinase to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific Pim isoform.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of kinase activity for each concentration of CX-6258 relative to the DMSO control.
-
Western Blot Analysis of Phosphorylated Substrates
This protocol is for the detection of phosphorylated BAD (p-BAD) and phosphorylated 4E-BP1 (p-4E-BP1) in cell lysates.[5]
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MV-4-11) in appropriate media and conditions.
-
Treat cells with various concentrations of CX-6258 or DMSO for a specified time (e.g., 2 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BAD (Ser112), total BAD, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[21]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of CX-6258 or other compounds for a specified duration (e.g., 72-96 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]
-
Cell Treatment:
-
Treat cells with CX-6258 or a positive control for apoptosis (e.g., staurosporine) for a predetermined time.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Conclusion
The Pim kinase signaling pathway is a well-validated target in oncology due to its central role in promoting cancer cell proliferation and survival. This compound has demonstrated potent pan-Pim kinase inhibitory activity, leading to anti-proliferative effects in a range of cancer cell lines and in vivo tumor models.[5] The synergistic effects observed with standard chemotherapeutic agents further highlight its potential as a component of combination therapies.[4][5] The experimental protocols provided herein offer a foundation for researchers to further investigate the Pim kinase pathway and to evaluate the efficacy of novel inhibitors. Continued research into the nuances of Pim kinase signaling and the development of targeted inhibitors like CX-6258 hold significant promise for the future of cancer treatment.
References
- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 2. scispace.com [scispace.com]
- 3. promega.com [promega.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. astorscientific.us [astorscientific.us]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. MV4-11 Cells [cytion.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
CX-6258 Hydrochloride: A Technical Guide for Cancer Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases.[1][2][3] The Pim kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis and progression of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[2][4] As oncogenic drivers, the Pim kinases represent a significant therapeutic target in oncology. CX-6258, by inhibiting all three isoforms, addresses the functional redundancy and compensatory mechanisms among the Pim family members, positioning it as a promising candidate for cancer therapy, both as a monotherapy and in combination with other chemotherapeutic agents.[2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols for cancer research professionals.
Chemical Properties of this compound
| Property | Value | Reference |
| Formula | C26H24ClN3O3.HCl | [1] |
| Molecular Weight | 498.40 | [1][3] |
| Synonyms | Compound 13 | [2][4] |
| Purity | 99.92% (Batch dependent) | [1] |
Mechanism of Action: Pan-Pim Kinase Inhibition
CX-6258 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of all three Pim kinase isoforms.[2] The Pim kinase family is downstream of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2] Several oncogenes, including Flt3-ITD and Bcr/Abl, also upregulate Pim expression.[2]
Upon activation, Pim kinases phosphorylate a range of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include:
-
Bad (Bcl-2 antagonist of cell death): Phosphorylation of Bad by Pim kinases at specific sites (e.g., S112) inhibits its pro-apoptotic function.[1][2]
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Phosphorylation of 4E-BP1 (at T37/46) leads to its dissociation from eIF4E, promoting protein synthesis and cell growth.[1][2][5]
By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of these and other substrates, leading to the induction of apoptosis and inhibition of cell proliferation.[1][2]
Preclinical Research Data
In Vitro Efficacy & Potency
CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in cell-free radiometric assays.[1][5]
| Target | IC50 (nM) | Reference |
| Pim-1 | 5 | [1][3][5] |
| Pim-2 | 25 | [1][3][5] |
| Pim-3 | 16 | [1][3][5] |
| Flt-3 | 134 | [2][3] |
The compound exhibits robust antiproliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 µM. Cell lines derived from acute leukemias have shown particular sensitivity.[1][2]
Synergistic Activity with Chemotherapeutics
In combination studies, CX-6258 shows synergistic effects with standard chemotherapeutic agents in prostate adenocarcinoma (PC3) cells.[2]
| Agent(s) | Cell Line | IC50 (nM) | Combination Index (CI50) | Reference |
| CX-6258 | PC3 | 452 | - | [2] |
| Doxorubicin (B1662922) | PC3 | 114 | - | [2] |
| Paclitaxel | PC3 | 2.5 | - | [2] |
| CX-6258 + Doxorubicin (10:1 molar ratio) | PC3 | - | 0.40 | [2] |
| CX-6258 + Paclitaxel (100:1 molar ratio) | PC3 | - | 0.56 | [2] |
In Vivo Efficacy in Xenograft Models
CX-6258 demonstrates dose-dependent tumor growth inhibition (TGI) in mouse xenograft models following oral administration, with good tolerability.[2][3]
| Model | Dose (mg/kg, PO, once daily) | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45% | [2][3] |
| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75% | [2][3] |
| PC3 (Prostate Adenocarcinoma) | 50 | 51% | [2] |
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This protocol outlines the general procedure for determining the IC50 values of CX-6258 against Pim kinases.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human Pim-1, Pim-2, or Pim-3 kinase.
-
Substrate and ATP: Add the substrate peptide (e.g., RSRHSSYPAGT) and radiolabeled ATP ([γ-33P]ATP) to the mixture.[1] Specific ATP concentrations are used for each isoform to approximate their Km values (Pim-1: 30 µM; Pim-2: 5 µM; Pim-3: 155 µM).[1]
-
Inhibitor Addition: Add varying concentrations of CX-6258 (or vehicle control) to the reaction wells.
-
Incubation: Incubate the reaction mixture to allow for kinase activity.
-
Quantification: Stop the reaction and measure the incorporation of the radiolabel into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each CX-6258 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-protein Analysis
This protocol is used to measure the inhibition of Pim kinase activity within cells by assessing the phosphorylation status of downstream targets.
-
Cell Culture and Treatment: Culture cancer cells (e.g., MV-4-11) to a desired confluency. Treat the cells with various concentrations of CX-6258 or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Bad (S112), phospho-4E-BP1 (T37/46)) and total protein levels as a loading control.
-
Detection: Incubate the membrane with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total protein and the vehicle-treated control.
Human Tumor Xenograft Workflow
This protocol describes the in vivo evaluation of CX-6258's anti-tumor efficacy.
Potential for Combination Therapy
The ability of Pim kinases to modulate resistance to chemotherapy makes them an attractive target for combination strategies.[2] Pim kinases can suppress apoptosis and enhance the expression of drug efflux pumps, contributing to chemoresistance.[2] Preclinical data strongly support this approach, demonstrating that CX-6258 acts synergistically with cytotoxic agents like doxorubicin and paclitaxel.[2] By inhibiting Pim kinases, CX-6258 can lower the threshold for apoptosis induction by conventional chemotherapy, potentially leading to enhanced efficacy and overcoming resistance mechanisms.
Conclusion
This compound is a well-characterized pan-Pim kinase inhibitor with compelling preclinical evidence supporting its development for cancer therapy. Its potent and selective activity against all three Pim isoforms translates into robust anti-proliferative and pro-apoptotic effects in various cancer models, particularly those of hematological origin.[1][2][4] Furthermore, its ability to synergize with standard-of-care chemotherapeutics highlights its potential to enhance treatment efficacy and address drug resistance.[2] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic utility of Pim kinase inhibition in oncology. Further preclinical and clinical investigations are warranted to fully define the role of CX-6258 in the treatment of human cancers.[2][4]
References
In-Depth Technical Guide: CX-6258 Hydrochloride in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are recognized as crucial downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in prostate cancer, where they contribute to tumor cell proliferation, survival, and resistance to therapy.[1] This technical guide provides a comprehensive overview of the preclinical data on CX-6258 in prostate cancer, detailing its mechanism of action, in vitro and in vivo efficacy, and potential for combination therapies. The information presented herein is intended to support further research and development of Pim kinase inhibitors for the treatment of prostate cancer.
Mechanism of Action and Signaling Pathways
CX-6258 functions as a pan-Pim kinase inhibitor, effectively targeting all three isoforms of the Pim kinase family.[1][2] The Pim kinases are downstream of the JAK/STAT signaling pathway, which is often activated by cytokines and hormones, and can also be upregulated by oncogenes such as Flt3-ITD and Bcr/Abl.[1] Once expressed, Pim kinases phosphorylate a variety of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.
A key mechanism by which Pim kinases promote cell survival is through the phosphorylation and subsequent inhibition of the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[1] CX-6258 has been shown to cause a dose-dependent inhibition of the phosphorylation of Bad at the Pim kinase-specific site S112.[1][3] Additionally, CX-6258 inhibits the phosphorylation of 4E-BP1, a key regulator of protein synthesis, at sites T37/46.[3][4] By inhibiting these phosphorylation events, CX-6258 effectively blocks the pro-survival and pro-proliferative signals mediated by Pim kinases. The interplay between Pim kinases and the MYC oncogene is also critical in prostate cancer, with Pim kinases often acting synergistically with c-Myc to drive tumorigenesis.[1]
Below is a diagram illustrating the signaling pathway targeted by CX-6258.
Caption: Signaling pathway inhibited by CX-6258.
Quantitative Data
The preclinical efficacy of CX-6258 has been evaluated through in vitro kinase assays, cell-based proliferation assays, and in vivo xenograft models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of CX-6258
| Target Kinase | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Flt-3 | 134 |
| Data sourced from Haddach et al., 2012 and Selleck Chemicals product information.[1][3] |
Table 2: Anti-proliferative Activity of CX-6258 in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) |
| PC3 | 452 |
| Data for other prostate cancer cell lines were not specifically quantified in the reviewed literature. | |
| Data sourced from Haddach et al., 2012.[1] |
Table 3: In Vivo Efficacy of CX-6258 in a PC3 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| CX-6258 | 50 mg/kg, oral, daily | 51% |
| Data sourced from Haddach et al., 2012.[1] |
Table 4: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells
| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI50) |
| Doxorubicin (B1662922) | 10:1 | 0.40 |
| Paclitaxel | 100:1 | 0.56 |
| A CI50 value < 1 indicates synergy. | ||
| Data sourced from Haddach et al., 2012.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key experiments based on available information.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CX-6258 against Pim kinases.
-
Methodology: Radiometric assays were utilized.
-
Note: Specific details regarding buffer composition, incubation times, and the method of quantifying radiolabel incorporation were not available in the reviewed literature.
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative effects of CX-6258 on prostate cancer cell lines.
-
Cell Line: PC3 human prostate adenocarcinoma cells.
-
Methodology: The viability of PC3 cells was measured after treatment with CX-6258 as a single agent or in combination with doxorubicin or paclitaxel.[1]
-
Note: The specific type of viability assay (e.g., MTT, CellTiter-Glo) and detailed parameters such as cell seeding density and incubation times were not specified in the primary literature.
Western Blot Analysis
-
Objective: To measure the effect of CX-6258 on the phosphorylation of Pim kinase substrates.
-
Cell Line: MV-4-11 (acute myeloid leukemia) cells were used in the original study to demonstrate the mechanism.[1]
-
Methodology:
-
Note: Specific details regarding the lysis buffer composition, antibody catalog numbers, dilutions, and transfer conditions were not provided in the reviewed sources.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of orally administered CX-6258 in a prostate cancer mouse model.
-
Animal Model: Nude mice bearing PC3 human prostate adenocarcinoma xenografts.[1]
-
Drug Formulation and Administration:
-
Study Design:
-
PC3 cells are implanted subcutaneously in nude mice.
-
When tumors reach a specified size, mice are randomized into treatment and vehicle control groups.
-
Daily oral administration of CX-6258 or vehicle is initiated.
-
Tumor volume and animal body weight are monitored throughout the study.[1]
-
-
Note: The specific strain and age of the nude mice, the number of cells injected, and the precise method for tumor volume measurement (e.g., caliper measurements and formula used) were not detailed in the primary publication.
Below is a generalized workflow for the in vivo xenograft study.
Caption: PC3 xenograft study workflow.
Combination Therapies
The therapeutic potential of CX-6258 may be enhanced when used in combination with other anti-cancer agents. Preclinical studies have demonstrated synergistic effects with standard chemotherapeutics and other targeted therapies.
Combination with Chemotherapy
In PC3 prostate cancer cells, CX-6258 exhibited synergistic cell-killing activity when combined with doxorubicin and paclitaxel.[1] This suggests that inhibiting Pim kinases can lower the threshold for apoptosis induction by cytotoxic agents, potentially overcoming chemoresistance.
Combination with CX-5461
A particularly promising combination is with CX-5461, an inhibitor of RNA polymerase I transcription.[6] This combination has shown strong anti-proliferative and pro-apoptotic effects in murine prostate tumor models, especially those driven by high c-Myc expression.[6] The rationale for this combination is the dual targeting of ribosome biogenesis (via CX-5461) and the pro-survival signaling mediated by Pim kinases, both of which are critical for MYC-driven cancers. This combination therapy was effective in reducing tumor growth and increasing apoptosis in patient-derived xenografts from castration-resistant prostate cancer (CRPC) patients.[6]
The logical relationship for this combination therapy is depicted below.
Caption: Synergy of CX-6258 and CX-5461.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound for the treatment of prostate cancer. While other Pim kinase inhibitors have entered clinical development for various malignancies, the clinical trajectory of CX-6258 in prostate cancer remains to be elucidated.[2][7] The promising preclinical data, particularly in combination settings, provide a strong rationale for its further investigation in clinical trials for patients with advanced, treatment-resistant prostate cancer.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with demonstrated preclinical activity against prostate cancer. Its mechanism of action, involving the inhibition of key pro-survival pathways, and its synergistic effects with other anti-cancer agents, highlight its potential as a novel therapeutic strategy. Further preclinical studies to delineate detailed experimental protocols and to identify predictive biomarkers, followed by well-designed clinical trials, are warranted to fully assess the therapeutic utility of CX-6258 in the management of prostate cancer.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
Preclinical Profile of CX-6258 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, orally bioavailable, small molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), a group of serine/threonine kinases implicated in the regulation of cell survival and proliferation.[1][2] Overexpression of Pim kinases has been identified in a variety of hematological and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key studies.
Core Data Summary
Biochemical and Cellular Activity
CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms and exhibits broad anti-proliferative effects across a range of human cancer cell lines.
| Target | IC50 (nM) |
| Pim-1 | 5[3][4] |
| Pim-2 | 25[3][4] |
| Pim-3 | 16[3][4] |
Table 1: Biochemical Potency of CX-6258 against Pim Kinases. [3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| Acute Leukemia | ||
| MV-4-11 | Acute Myeloid Leukemia | 0.02[3] |
| ... | (Additional leukemia cell lines) | 0.02 - 3.7[3] |
| Solid Tumors | ||
| PC-3 | Prostate Adenocarcinoma | 0.452[5] |
| ... | (Other solid tumor cell lines) | Data within 0.02 - 3.7 range[3] |
Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines. [3][5]
In Vivo Efficacy
In preclinical xenograft models, orally administered this compound has demonstrated significant dose-dependent tumor growth inhibition.
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Nude Mice | MV-4-11 (AML) Xenograft | 50 mg/kg, p.o., daily | 45%[5] |
| Nude Mice | MV-4-11 (AML) Xenograft | 100 mg/kg, p.o., daily | 75%[5] |
| Nude Mice | PC-3 (Prostate) Xenograft | 50 mg/kg, p.o., daily | 51%[5] |
Table 3: In Vivo Anti-tumor Efficacy of CX-6258. [5]
Pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) for preclinical models were not available in the public domain at the time of this review.
Signaling Pathway Analysis
CX-6258 exerts its anti-tumor effects by inhibiting the phosphorylation of key downstream substrates of Pim kinases, thereby promoting apoptosis and inhibiting protein synthesis. A primary mechanism involves the inhibition of Bad (Bcl-2-associated death promoter) phosphorylation at serine 112 and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) phosphorylation at threonine 37 and 46.[3][5]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CX-6258 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid cancers.[3] CX-6258 demonstrates robust anti-proliferative activity across a range of cancer cell lines and exhibits synergistic effects when used in combination with standard chemotherapeutic agents.[1][3][4] These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action
CX-6258 inhibits the catalytic activity of Pim kinases by competing with ATP in the kinase domain. This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream pro-survival proteins, including Bad (Bcl-2 antagonist of cell death) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1][2][3][5] By inhibiting these anti-apoptotic signals, CX-6258 promotes programmed cell death and suppresses tumor cell proliferation.
Data Presentation
Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 5 | Radiometric |
| Pim-2 | 25 | Radiometric |
| Pim-3 | 16 | Radiometric |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of CX-6258 against the three Pim kinase isoforms. Data sourced from cell-free radiometric assays.[1][2][5]
Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (Range) |
| PC3 | Prostate Adenocarcinoma | 0.452 |
Table 2: Summary of the anti-proliferative activity of CX-6258 in various human cancer cell lines.[1][3]
Synergistic Anti-proliferative Activity in PC3 Cells
| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) |
| CX-6258 + Doxorubicin (B1662922) | 10:1 | 0.40 |
| CX-6258 + Paclitaxel (B517696) | 100:1 | 0.56 |
Table 3: Synergistic effects of CX-6258 in combination with doxorubicin and paclitaxel in the PC3 prostate cancer cell line. A CI50 value < 1 indicates synergy.[1]
Experimental Protocols
Pan-Pim Kinase Radiometric Assay (Biochemical)
This protocol outlines the procedure to determine the IC50 of CX-6258 against Pim-1, Pim-2, and Pim-3 kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Substrate peptide (e.g., RSRHSSYPAGT)[1]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound
-
Kinase buffer (specific composition may vary, but typically contains Tris-HCl, MgCl₂, DTT)
-
ATP (non-radioactive)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add kinase buffer to each well of a 96-well plate.
-
Add the diluted CX-6258 or DMSO (vehicle control).
-
Add the specific Pim kinase isoform to each well.
-
Add the substrate peptide.
-
Pre-incubate the mixture at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentrations should be:
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture and Wash: Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each CX-6258 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability/Anti-proliferative Assay
This protocol is for determining the IC50 of CX-6258 in a cancer cell line (e.g., MV-4-11 or PC3).
Materials:
-
Human cancer cell line (e.g., MV-4-11, PC3)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear or opaque-walled plates (depending on the reagent)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells like PC3) or use directly (for suspension cells like MV-4-11).
-
Compound Treatment: Prepare a serial dilution of CX-6258 in complete culture medium. Remove the old medium from the wells and add the medium containing various concentrations of CX-6258 or DMSO (vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Incubate for the recommended time, and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-protein Analysis
This protocol is used to assess the effect of CX-6258 on the phosphorylation of Pim kinase substrates within cells.
Materials:
-
Human cancer cell line (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-total Bad, anti-total 4E-BP1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO for a specified time (e.g., 2 hours).[3][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CX-6258 Hydrochloride in p-BAD Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor, to investigate the phosphorylation status of the pro-apoptotic protein BAD at serine 112 (p-BAD S112) via Western blot. This protocol is intended for professionals in research and drug development.
Introduction
CX-6258 is a selective, orally bioavailable inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD at serine 112 by Pim kinases inhibits its pro-apoptotic function, thereby promoting cell survival.[2] CX-6258 has been shown to cause a dose-dependent inhibition of BAD phosphorylation at this specific site.[1][2] This protocol provides a robust method to assess the efficacy of CX-6258 in inhibiting p-BAD (S112) in a cellular context.
Signaling Pathway
The diagram below illustrates the signaling pathway involving Pim kinases and the phosphorylation of BAD. CX-6258 acts by directly inhibiting Pim kinases, thus preventing the phosphorylation of BAD and promoting apoptosis.
Caption: CX-6258 inhibits Pim kinases, preventing BAD phosphorylation and promoting apoptosis.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing p-BAD (S112) levels following treatment with this compound.
Caption: Workflow for p-BAD Western blot analysis after CX-6258 treatment.
Data Presentation
The following table provides a template for summarizing quantitative data from the Western blot analysis. Densitometry readings for p-BAD (S112) should be normalized to total BAD and a loading control (e.g., GAPDH or β-actin).
| Treatment Group | CX-6258 HCl Conc. (µM) | p-BAD (S112) Intensity | Total BAD Intensity | Loading Control Intensity | Normalized p-BAD Level | % Inhibition |
| Vehicle Control | 0 | 0% | ||||
| Treatment 1 | X | |||||
| Treatment 2 | Y | |||||
| Treatment 3 | Z |
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells)
-
This compound: Prepare a stock solution in DMSO.[1]
-
Cell Culture Medium: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for a ~23 kDa protein.
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[2]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (at manufacturer's recommended dilution).
-
Chemiluminescent Substrate
-
Imaging System
Cell Culture and Treatment
-
Culture cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a predetermined time (e.g., 2 hours).[5] Include a vehicle control (DMSO).
-
Following treatment, wash cells with ice-cold PBS.
Protein Extraction
-
Lyse cells on ice using RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
Western Blotting
-
Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against p-BAD (S112) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For normalization, the blot can be stripped and re-probed for total BAD and a loading control.
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the p-BAD (S112) signal to the total BAD signal and the loading control signal for each sample.
-
Calculate the percentage inhibition of p-BAD (S112) for each CX-6258 concentration relative to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phospho-Bad (Ser112) (7E11) Mouse mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of CX-6258 Hydrochloride in MV-4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in cell survival and proliferation pathways. Overexpression of Pim kinases is associated with various hematological malignancies, including acute myeloid leukemia (AML). The MV-4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is a widely used model for AML research as it harbors an internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT3-ITD) mutation, which leads to the upregulation of Pim kinases. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of CX-6258 hydrochloride in MV-4-11 cells and for confirming its mechanism of action by assessing the phosphorylation of downstream targets.
Introduction
CX-6258 has demonstrated robust antiproliferative activity across a range of human cancer cell lines, with acute leukemia cell lines showing particular sensitivity.[1] The compound exerts its effect by inhibiting Pim kinases, which in turn prevents the phosphorylation of pro-apoptotic proteins such as Bad and the translation regulator 4E-BP1.[1][2] This inhibition of downstream signaling pathways ultimately leads to decreased cell proliferation and survival. These application notes provide the necessary protocols to independently verify the IC50 of this compound in MV-4-11 cells and to investigate its effects on the Pim kinase signaling pathway.
Data Presentation
While a specific IC50 value for this compound in MV-4-11 cells is not definitively published, the available data indicates high potency in acute leukemia cell lines. The IC50 for the parent compound, CX-6258, in a panel of cancer cell lines, with acute leukemias being the most sensitive, is in the range of 0.02-3.7 μM.[1] The biochemical IC50 values for CX-6258 against the individual Pim kinase isoforms are in the nanomolar range.
Table 1: Biochemical and Cellular Potency of CX-6258
| Target | Assay Type | IC50 | Reference |
| Pim-1 | Biochemical | 5 nM | [1] |
| Pim-2 | Biochemical | 25 nM | [1] |
| Pim-3 | Biochemical | 16 nM | [1] |
| Human Cancer Cell Lines (Panel) | Antiproliferative | 0.02-3.7 µM | [1] |
Experimental Protocols
Protocol 1: Culture of MV-4-11 Cells
MV-4-11 cells are grown in suspension and require careful handling to ensure reproducibility.
Materials:
-
MV-4-11 cell line (e.g., ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen MV-4-11 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
For subculturing, add fresh complete growth medium to dilute the cell suspension to a starting density of approximately 2 x 10^5 cells/mL. This is typically done every 2-3 days.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
MV-4-11 cells in complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Count viable MV-4-11 cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 2 x 10^5 cells/mL in complete growth medium.
-
Seed 50 µL of the cell suspension (10,000 cells/well) into the wells of an opaque-walled 96-well plate. Include wells with medium only for background measurements.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%).
-
Add 50 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of Pim Kinase Substrates
This protocol is to confirm the on-target effect of CX-6258 by assessing the phosphorylation status of its downstream targets, Bad and 4E-BP1.[2]
Materials:
-
MV-4-11 cells
-
This compound
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MV-4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.[2]
-
Harvest the cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total proteins and a loading control.
-
Visualizations
Caption: this compound inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1, thereby promoting apoptosis and inhibiting protein synthesis, respectively.
Caption: Workflow for determining the IC50 of this compound in MV-4-11 cells using a luminescent cell viability assay.
References
Application Notes and Protocols for CX-6258 Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent and selective, orally bioavailable, pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are key regulators of cell survival and proliferation and are implicated in the pathogenesis of various hematological malignancies and solid tumors. CX-6258 has demonstrated significant anti-proliferative activity in preclinical cancer models, making it a compound of interest for cancer research and drug development. These application notes provide detailed information and protocols for the in vivo use of this compound in mouse models, focusing on dosage, formulation, and experimental procedures for efficacy studies.
Mechanism of Action
CX-6258 inhibits all three Pim kinase isoforms, which are downstream effectors of the JAK/STAT signaling pathway. By blocking Pim kinase activity, CX-6258 prevents the phosphorylation of several pro-survival proteins, including Bad and 4E-BP1. This leads to the induction of apoptosis and inhibition of protein synthesis, ultimately resulting in decreased tumor cell growth and proliferation.[2]
References
Preparing CX-6258 Hydrochloride for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, orally bioavailable, and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in cell survival and proliferation pathways.[1][2][3] Overexpression of Pim kinases is associated with various hematological malignancies and solid tumors, making them a compelling target for cancer therapy.[3] This document provides detailed application notes and protocols for the preparation of this compound for use in animal studies, ensuring consistent and reliable experimental outcomes. The following sections cover the essential chemical properties, storage, and detailed step-by-step procedures for formulating this compound for both in vitro and in vivo applications.
Chemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is critical for its proper handling and formulation.
| Property | Value | Source |
| Molecular Formula | C26H25Cl2N3O3 | [4] |
| Molecular Weight | 498.40 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Purity | >98% (typically) | Commercially Available |
| IC50 (Pim-1) | 5 nM | [1][2][6] |
| IC50 (Pim-2) | 25 nM | [1][2][6] |
| IC50 (Pim-3) | 16 nM | [1][2][6] |
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Duration | Notes |
| Powder (-20°C) | 2 years | [4] |
| In DMSO (-80°C) | 6 months - 2 years | [2][4] |
| In DMSO (4°C) | 2 weeks | [4] |
For optimal results, it is recommended to prepare fresh solutions for each experiment.[1][7] If storing stock solutions in DMSO, do so in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Signaling Pathway of CX-6258
CX-6258 exerts its anti-tumor effects by inhibiting the Pim kinase family, which in turn modulates the activity of downstream proteins involved in apoptosis and protein synthesis. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
In Vitro Stock Solution Preparation
For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or 50 mM).[1] Solubility in DMSO is reported to be ≥ 50 mg/mL.[6]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into sterile, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7]
In Vivo Formulation for Oral Administration
CX-6258 has demonstrated oral efficacy in animal models.[1][3][7] Below are two established protocols for preparing a clear solution or a suspension for oral gavage.
This protocol yields a clear solution suitable for administration.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound for the desired final concentration (e.g., ≥ 2.75 mg/mL).[6]
-
In a sterile tube, add the this compound powder.
-
Add the required volume of DMSO (10% of the final volume) and vortex until the compound is fully dissolved.
-
Add the required volume of PEG300 (40% of the final volume) and mix thoroughly.
-
Add the required volume of Tween-80 (5% of the final volume) and mix until the solution is homogeneous.
-
Finally, add the required volume of saline (45% of the final volume) and mix thoroughly to obtain a clear solution.
-
It is recommended to prepare this formulation fresh on the day of use.[7]
This protocol results in a suspension and may be suitable for higher concentrations.
Vehicle Composition:
-
15% Cremophor EL
-
85% Saline
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile conical tube or beaker
-
Ultrasonic bath/sonicator
-
Water bath
Protocol:
-
Calculate the required amount of this compound for the desired final concentration (e.g., 20 mg/mL).[6]
-
In a sterile tube, add the this compound powder.
-
Add the required volume of Cremophor EL (15% of the final volume) and mix.
-
Gradually add the saline (85% of the final volume) while mixing.
-
To aid dissolution and create a uniform suspension, use ultrasonication and gentle warming in a water bath (up to 60°C).[6]
-
Visually inspect the suspension for uniformity before administration.
-
This formulation should be prepared fresh before each use.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo efficacy study using this compound.
Caption: General experimental workflow for an in vivo xenograft study with this compound.
Efficacy Data from Preclinical Models
CX-6258 has demonstrated dose-dependent tumor growth inhibition (TGI) in preclinical xenograft models.
| Animal Model | Cell Line | Dosage | Administration Route | TGI (%) | Source |
| Mouse Xenograft | MV-4-11 (AML) | 50 mg/kg/day | Oral | 45% | [3][6] |
| Mouse Xenograft | MV-4-11 (AML) | 100 mg/kg/day | Oral | 75% | [3][6] |
| Mouse Xenograft | PC-3 (Prostate) | Not Specified | Oral | Efficacious | [3] |
These data highlight the in vivo activity of orally administered CX-6258 and provide a starting point for dose-ranging studies in other relevant cancer models.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5]
-
Spills: In case of a spill, clean the area promptly and dispose of the waste according to institutional guidelines.
-
Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.[5]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CX-6258 Hydrochloride in Combination Therapy with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent and selective pan-inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3), a family of serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of PIM kinases has been observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4] Doxorubicin (B1662922) is a widely used chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[5] Preclinical studies have demonstrated a synergistic anti-cancer effect when CX-6258 is combined with doxorubicin, suggesting a promising therapeutic strategy to enhance efficacy and potentially overcome drug resistance.[1][6]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the combination of CX-6258 hydrochloride and doxorubicin in both in vitro and in vivo cancer models.
Data Presentation
Table 1: In Vitro Efficacy of CX-6258 and Doxorubicin
| Compound | Cell Line | IC50 (nM) | Reference |
| CX-6258 | MV-4-11 (AML) | 20 | [3] |
| PC3 (Prostate) | 452 | [3][6] | |
| Doxorubicin | PC3 (Prostate) | 114 | [6] |
IC50: Half-maximal inhibitory concentration; AML: Acute Myeloid Leukemia
Table 2: Synergistic Effect of CX-6258 and Doxorubicin Combination
| Cell Line | Molar Ratio (CX-6258:Doxorubicin) | Combination Index (CI50) | Synergy | Reference |
| PC3 (Prostate) | 10:1 | 0.4 | Synergistic | [1][6] |
A Combination Index (CI) value < 1 indicates synergy.
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (AML) | CX-6258 | 50 mg/kg, p.o. daily | 45% | [2][6] |
| CX-6258 | 100 mg/kg, p.o. daily | 75% | [2][6] | |
| PC3 (Prostate) | CX-6258 | 50 mg/kg, p.o. daily | 51% | [6] |
p.o.: oral administration
Signaling Pathway
The synergistic interaction between CX-6258 and doxorubicin can be attributed to their distinct and complementary mechanisms of action. CX-6258 inhibits the PIM kinases, which are downstream effectors of various oncogenic signaling pathways, including JAK/STAT and Ras. PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by activating pro-proliferative pathways. By inhibiting PIM, CX-6258 can sensitize cancer cells to the DNA-damaging effects of doxorubicin.
Caption: PIM-1 signaling pathway and points of intervention for CX-6258 and doxorubicin.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the synergistic cytotoxicity of CX-6258 and doxorubicin using a cell viability assay such as the MTT assay.
Caption: Workflow for in vitro cytotoxicity assessment of CX-6258 and doxorubicin.
Materials:
-
Cancer cell line (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of CX-6258 and doxorubicin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and the combination at a constant molar ratio of 10:1 (CX-6258:doxorubicin).
-
Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO-containing medium).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy. A CI < 1 indicates a synergistic effect.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the CX-6258 and doxorubicin combination in a mouse xenograft model.
Caption: Workflow for in vivo xenograft studies of CX-6258 and doxorubicin combination.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., PC3)
-
Matrigel (optional, for enhanced tumor take)
-
This compound formulated for oral administration
-
Doxorubicin hydrochloride formulated for intravenous or intraperitoneal injection
-
Vehicle controls for both drugs
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: CX-6258 alone (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Doxorubicin alone (e.g., 2-4 mg/kg, i.v. or i.p., weekly)
-
Group 4: CX-6258 and Doxorubicin combination
-
-
-
Drug Administration:
-
Administer the drugs according to the specified doses and schedules for a defined period (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor tissue can be further processed for histological or molecular analysis.
-
Conclusion
The combination of this compound and doxorubicin represents a promising therapeutic strategy. The preclinical data strongly suggest a synergistic anti-tumor effect. The protocols provided herein offer a framework for researchers to further investigate this combination in various cancer models, with the ultimate goal of translating these findings into clinical applications. Careful optimization of dosages and treatment schedules will be crucial for maximizing therapeutic benefit while minimizing potential toxicity.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of CX-6258 Hydrochloride and Paclitaxel in PC3 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-cancer effects of CX-6258 hydrochloride, a pan-Pim kinase inhibitor, and paclitaxel (B517696), a microtubule-stabilizing agent, in the PC3 human prostate cancer cell line. The provided methodologies are based on established laboratory techniques for assessing drug synergy, including evaluations of cell viability, apoptosis, and cell cycle progression, as well as protein expression analysis.
Mechanism of Action
CX-6258 is a potent and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD (Bcl-2 antagonist of cell death)[1]. By inhibiting Pim kinases, CX-6258 can promote apoptosis in cancer cells[1]. Paclitaxel, a widely used chemotherapeutic agent, functions by binding to β-tubulin, which stabilizes microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis[3][4][5]. The combination of these two agents with distinct mechanisms of action has been shown to produce a synergistic cytotoxic effect in PC3 cells[1][2].
Data Presentation
The synergistic interaction between this compound and paclitaxel in PC3 cells has been quantitatively evaluated, demonstrating that their combined use is more effective than the sum of their individual effects.
| Compound | IC50 (PC3 cells) | Combination Index (CI) |
| This compound | 452 nM[1] | 0.56 (in combination with paclitaxel)[2] |
| Paclitaxel | 2.5 nM[1] |
A Combination Index (CI) value less than 1 indicates a synergistic effect.
Experimental Protocols
PC3 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the PC3 human prostate cancer cell line.
Materials:
-
PC-3 cell line (ATCC CRL-1435)
-
F-12K Medium (Kaighn's Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of PC-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach[6]. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for subsequent experiments or continued culture. A split ratio of 1:3 to 1:6 is recommended[6].
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of CX-6258 and paclitaxel, both individually and in combination, on PC3 cells.
Materials:
-
PC3 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of CX-6258 and paclitaxel in complete growth medium. For combination studies, a fixed molar ratio (e.g., 100:1 for CX-6258 to paclitaxel) can be used[2]. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) treated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C[7][8].
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[9].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the combination index (CI) for the drug combination using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
PC3 cells treated with CX-6258, paclitaxel, or the combination.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed PC3 cells in 6-well plates and treat with the compounds as described for the viability assay. After the desired incubation period, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or a brief trypsinization.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes[10].
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[11].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[11].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol is for analyzing the effect of CX-6258 and paclitaxel on the cell cycle distribution of PC3 cells using PI staining and flow cytometry.
Materials:
-
PC3 cells treated with CX-6258, paclitaxel, or the combination.
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following drug treatment, harvest the cells as described in the apoptosis assay protocol.
-
Cell Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours[12][13].
-
Cell Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark[14].
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[15][16].
Western Blotting
This protocol is for examining the effect of CX-6258 on the phosphorylation status of Pim kinase downstream targets, such as Bad and 4E-BP1.
Materials:
-
PC3 cells treated with CX-6258, paclitaxel, or the combination.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract[17].
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes[17][18].
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[17].
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[18].
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the synergy of CX-6258 and paclitaxel.
Caption: Simplified signaling pathway of Pim kinases and the inhibitory action of CX-6258.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcrj.org.br [bcrj.org.br]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CX-6258 Hydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent and orally bioavailable small molecule inhibitor of all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[1][2] The Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a variety of hematological and solid tumors.[3] By inhibiting Pim kinases, CX-6258 disrupts key cellular processes involved in cancer cell proliferation, survival, and migration. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, protocols for in vivo studies, and a summary of reported efficacy data.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity.[4] Pim kinases phosphorylate a number of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis. Key substrates include the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1][2] Inhibition of Pim kinases by CX-6258 leads to decreased phosphorylation of these substrates, resulting in the promotion of apoptosis and the suppression of protein synthesis, ultimately leading to reduced tumor cell growth.[1][2][3]
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation and the mechanism of action for CX-6258.
Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of downstream targets like Bad and 4E-BP1, thereby promoting apoptosis and inhibiting proliferation.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Potency of CX-6258
| Target | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data sourced from Selleck Chemicals and MedChemExpress.[1][2]
Table 2: In Vivo Efficacy of CX-6258 in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Acute Myeloid Leukemia | MV-4-11 | Nude | 50 mg/kg, oral, daily | 21 days | 45% | [3] |
| Acute Myeloid Leukemia | MV-4-11 | Nude | 100 mg/kg, oral, daily | 21 days | 75% | [3] |
| Prostate Adenocarcinoma | PC3 | Nude | 50 mg/kg, oral, daily | Not Specified | 51% | [3] |
Experimental Protocols
Xenograft Model Establishment (MV-4-11 Example)
This protocol describes the subcutaneous implantation of MV-4-11 human acute myeloid leukemia cells into immunodeficient mice.
Materials:
-
MV-4-11 cells
-
Culture medium (e.g., IMDM with 10% FBS)[5]
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or Nude)
-
Syringes (1 mL) and needles (27G)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture MV-4-11 cells in appropriate media until they reach the logarithmic growth phase.[6]
-
Cell Harvesting and Counting:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
The final cell concentration should be adjusted to allow for the injection of 5 x 10⁶ to 1 x 10⁷ cells in a total volume of 100-200 µL per mouse.[7]
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7]
-
Begin treatment when the average tumor volume reaches approximately 100-150 mm³.[7]
-
Preparation and Administration of this compound (Oral Gavage)
This protocol provides a general guideline for the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a formulation of DMSO, PEG300, Tween 80, and saline)[2]
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Animal balance
-
Oral gavage needles (18-20 gauge for mice)[8]
-
Syringes (1 mL)
Procedure:
-
Drug Formulation:
-
A sample formulation for a 1 mL working solution:
-
Add 50 µL of a 25 mg/mL stock solution of CX-6258 in DMSO to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]
-
-
The formulation should be prepared fresh daily.
-
-
Dosage Calculation:
-
Weigh each mouse to determine the exact volume of the drug formulation to be administered based on the desired dosage (e.g., 50 or 100 mg/kg).
-
The typical administration volume for mice is 10 mL/kg.[9]
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[9]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[9]
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the CX-6258 formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.[8]
-
Experimental Workflow
The following diagram outlines the general workflow for a xenograft study using CX-6258.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for CX-6258 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor targeting the serine/threonine Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[4][5] CX-6258 exhibits robust anti-proliferative activity in a wide range of cancer cell lines and demonstrates significant anti-tumor efficacy in preclinical xenograft models.[1][4] These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of this compound, enabling researchers to effectively investigate its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms. This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream pro-survival proteins, including Bad (Bcl-2-associated death promoter) at serine 112 (S112) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at threonine 37/46 (T37/46).[1][2][3] The dephosphorylation of Bad promotes its pro-apoptotic function, while the dephosphorylation of 4E-BP1 leads to the suppression of cap-dependent protein translation, thereby inhibiting cell growth and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| Pim-1 | 5[1][2][3] |
| Pim-2 | 25[1][2][3] |
| Pim-3 | 16[1][2][3] |
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Various Human Cancer Cell Lines | Leukemia, Solid Tumors | 0.02 - 3.7[1] |
| MV-4-11 | Acute Myeloid Leukemia | Most sensitive[5] |
| PC3 | Prostate Adenocarcinoma | 0.452[4] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| MV-4-11 Xenograft | CX-6258 | 50 mg/kg, p.o. daily | 45%[1][4] |
| MV-4-11 Xenograft | CX-6258 | 100 mg/kg, p.o. daily | 75%[1][4] |
| PC3 Xenograft | CX-6258 | 50 mg/kg, p.o. daily | 51%[4] |
Table 4: Synergy with Chemotherapeutic Agents in PC3 Cells
| Combination (Molar Ratio) | Combination Index (CI₅₀) | Interpretation |
| CX-6258 : Doxorubicin (10:1) | 0.40[1][4] | Synergistic |
| CX-6258 : Paclitaxel (100:1) | 0.56[1][4] | Synergistic |
Experimental Protocols
Protocol 1: Pim Kinase Radiometric Assay
This protocol is designed to determine the in vitro inhibitory activity of CX-6258 against Pim kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme
-
Substrate peptide (e.g., RSRHSSYPAGT)[1]
-
[γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and diluted CX-6258 or DMSO (vehicle control) to the Kinase Assay Buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[1]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each CX-6258 concentration and determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol measures the anti-proliferative effect of CX-6258 on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MV-4-11, PC3)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of CX-6258 in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of CX-6258 or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Phosphorylated Proteins
This protocol is used to assess the effect of CX-6258 on the phosphorylation of its downstream targets.
Materials:
-
Human cancer cell lines (e.g., MV-4-11)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-total Bad, anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of CX-6258 or DMSO for a specified time (e.g., 2 hours).[4]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of CX-6258 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nu/nu mice), 6-8 weeks old
-
Human cancer cells (e.g., MV-4-11 or PC3)
-
Matrigel (optional, for some cell lines)
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1 x 10⁷ MV-4-11 cells or 2-10 x 10⁶ PC3 cells, potentially mixed with Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer CX-6258 (e.g., 50 or 100 mg/kg) or vehicle to the mice daily via oral gavage.
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight twice weekly.
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, or Western blotting).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All experiments should be conducted in accordance with institutional guidelines and regulations for laboratory safety and animal welfare.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CX-6258 hydrochloride solubility issues and solutions
Welcome to the technical support center for CX-6258 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-Pim kinase inhibitor.[1][2][3][4][5][6][7] The Pim (Provirus Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are involved in the regulation of cell survival and proliferation.[3][7][8] CX-6258 inhibits all three Pim kinase isoforms, leading to downstream effects on pro-survival signaling pathways.[7][8] Specifically, it has been shown to inhibit the phosphorylation of pro-survival proteins such as Bad and 4E-BP1.[1][9][10][11]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[12] In solvent, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[12] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][12] For short-term storage, the powder can be kept at 4°C for up to two years.[12]
Q3: In which solvents is this compound soluble?
A3: this compound has varying solubility in common laboratory solvents. It is most soluble in DMSO.[1][2][10][12][13] It has limited solubility in water and ethanol.[1][7][11] For detailed solubility data, please refer to the solubility table in the "Data Presentation" section.
Q4: Is CX-6258 orally bioavailable?
A4: Yes, CX-6258 is described as an orally efficacious and bioavailable pan-Pim kinase inhibitor.[1][2][3][5][7][8] It has been successfully used in in vivo xenograft models via oral administration.[7][8][11][12]
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound in my desired solvent.
-
Possible Cause: this compound has limited solubility in aqueous solutions and some organic solvents.
-
Solution:
-
For in vitro studies, the recommended solvent is DMSO.[1][2][10][12][13] Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1][11]
-
For in vivo studies, co-solvent systems are typically required. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or Cremophor EL and saline.[1][9][10][12]
-
Physical assistance: Sonication and gentle warming (e.g., to 60°C) can aid in the dissolution of this compound, especially in aqueous-based formulations.[9][10][11][12]
-
Issue 2: My this compound solution is precipitating after preparation or upon dilution.
-
Possible Cause: The compound may be coming out of solution due to a change in solvent composition or temperature, or the saturation limit may have been exceeded.
-
Solution:
-
Prepare fresh solutions: It is recommended to prepare solutions fresh for each experiment.[1][12]
-
Stepwise dilution: When preparing formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[1][10]
-
Maintain temperature: If warming was used to dissolve the compound, ensure the solution remains at a temperature that maintains solubility during the experiment, if feasible.
-
Check final concentration: Ensure the final concentration of this compound in your working solution does not exceed its solubility limit in that specific solvent mixture.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent results can arise from variability in the preparation of the compound stock solution or its stability over time.
-
Solution:
-
Aliquot stock solutions: To maintain the integrity of your stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1][12]
-
Use fresh DMSO: As DMSO is hygroscopic, absorbed water can affect the solubility and stability of the compound. Always use freshly opened DMSO for preparing stock solutions.[1][11][12]
-
Consistent preparation: Follow a standardized and detailed protocol for preparing your working solutions for each experiment to ensure reproducibility.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Notes | Reference(s) |
| DMSO | ≥ 50 mg/mL (108.24 mM) | Hygroscopic DMSO can reduce solubility. | [12] |
| DMSO | 25 mg/mL (50.16 mM) | Use fresh DMSO. | [1] |
| DMSO | 22.5 mg/mL (48.71 mM) | Sonication is recommended. | [10] |
| DMSO | 5 mg/mL | [2] | |
| Water | 7.14 mg/mL (13.83 mM) | Requires sonication and heating to 60°C. | [11] |
| Water | Insoluble | [1] | |
| Ethanol | 2 mg/mL | [1] | |
| DMF | 1 mg/mL | [2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.95 mM) | Clear solution. | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (4.33 mM) | Sonication is recommended. | [10] |
| 15% Cremophor EL, 85% Saline | 20 mg/mL (43.30 mM) | Suspended solution; requires sonication and heating to 60°C. | [9][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh out approximately 4.62 mg (Molecular Weight: 461.94 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For a 10 mM solution, this would be 1 mL.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[12]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is adapted from published methods to yield a clear solution of ≥ 2.75 mg/mL.[9][12]
-
Prepare stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO stock: Add 100 µL of the 27.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add Saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
-
Use immediately: It is recommended to use this formulation immediately after preparation.[1]
Visualizations
Caption: this compound inhibits the Pim kinase signaling pathway.
Caption: Workflow for preparing CX-6258 for in vitro experiments.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Item - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 4. CX6258|1202916-90-2|COA [dcchemicals.com]
- 5. Collection - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. CX-6258 | Pim | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
optimizing CX-6258 hydrochloride concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CX-6258 hydrochloride for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are serine/threonine kinases that play a crucial role in regulating cell survival and proliferation by suppressing apoptosis.[2] They exert their anti-apoptotic effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[2] CX-6258 inhibits this activity, leading to decreased phosphorylation of Pim kinase substrates like BAD and 4E-BP1, which can induce apoptosis and inhibit cell proliferation in cancer cell lines.[2][3]
Q2: What is a good starting concentration for my cell line?
A good starting point is to perform a dose-response experiment ranging from 10 nM to 10 µM. The anti-proliferative IC50 value for CX-6258 varies significantly depending on the cell line, typically ranging from 0.02 µM to 3.7 µM.[3][4] For example, acute myeloid leukemia (AML) cell lines like MV-4-11 are highly sensitive with a reported IC50 of 20 nM, whereas prostate cancer cells like PC3 have an IC50 of 452 nM.[1][2]
Q3: How do I properly dissolve this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO; moisture-absorbing DMSO can reduce solubility.[3] Sonication is recommended to aid dissolution.[4] For example, a stock solution of 10 mM to 50 mM in DMSO can be prepared.[3][4][5] This stock solution should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[4][6]
Q4: How can I confirm that CX-6258 is active in my cells?
The activity of CX-6258 can be confirmed by observing the dose-dependent inhibition of the phosphorylation of its downstream targets.[3] Key substrates to monitor via Western Blot are Phospho-Bad (at Ser112) and Phospho-4E-BP1 (at Ser65 and Thr37/46).[1][2][5] A 2-hour treatment with CX-6258 has been shown to be sufficient to observe a reduction in the phosphorylation of these proteins in MV-4-11 cells.[2]
Troubleshooting Guide
Issue 1: No observable effect on cell viability or proliferation.
-
Cause: The concentration of CX-6258 may be too low for your specific cell line.
-
Solution: Increase the concentration range in your dose-response experiment. Some cell lines may require concentrations in the micromolar range.[3]
-
-
Cause: The incubation time may be too short.
-
Solution: Extend the treatment duration. Cell viability assays are often performed after 72 to 96 hours of incubation.[6]
-
-
Cause: Improperly prepared stock solution.
Issue 2: High levels of cytotoxicity observed even at low concentrations.
-
Cause: The cell line may be exceptionally sensitive to Pim kinase inhibition.
-
Solution: Shift your dose-response curve to a lower concentration range (e.g., 1 nM to 1 µM).
-
-
Cause: Off-target effects or solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments (including vehicle control) and is at a non-toxic level, typically below 0.5%.
-
Issue 3: Inconsistent results between experiments.
-
Cause: Instability of the compound in solution.
-
Solution: Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles. When diluting to working concentrations in media, use the solution immediately.
-
-
Cause: Variation in cell health and density.
-
Solution: Maintain consistent cell culture practices, ensuring cells are in the logarithmic growth phase and plated at a consistent density for each experiment.
-
Data & Protocols
Data Summary Tables
Table 1: Biochemical Potency of CX-6258
| Target | IC50 Value |
|---|---|
| Pim-1 | 5 nM[1][3][4][5] |
| Pim-2 | 25 nM[1][3][4][5] |
Table 2: Anti-proliferative Activity of CX-6258 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 20 nM[1] |
| PC3 | Prostate Adenocarcinoma | 452 nM[1][2] |
| General Range | Various | 0.02 - 3.7 µM[3][4] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥ 50 mg/mL (108.24 mM)[5] | Use fresh, anhydrous DMSO. Sonication recommended.[3][4] |
| H₂O (hydrate form) | 7.14 mg/mL (13.83 mM)[7] | Requires ultrasonic and warming to 60°C.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial and use sonication if necessary until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[6]
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CX-6258 in complete culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CX-6258 or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72-96 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Pim Kinase Substrates
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a short period (e.g., 2 hours).[6]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Bad (Ser112), p-4E-BP1 (Ser65 or Thr37/46), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action for CX-6258 in the Pim kinase signaling pathway.
Caption: Workflow for optimizing CX-6258 concentration in cell culture.
Caption: Troubleshooting decision tree for lack of CX-6258 activity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CX-6258 | Pim | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: CX-6258 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CX-6258 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CX-6258?
CX-6258 is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the PIM kinase family.[1][2] It targets the three isoforms of PIM kinase, which are serine/threonine kinases involved in the regulation of cell survival and proliferation.[3]
Q2: What are the known on-target IC50 values for CX-6258 against PIM kinases?
CX-6258 exhibits low nanomolar potency against all three PIM kinase isoforms. The reported IC50 values are:
Q3: Has CX-6258 been profiled for off-target kinase activity?
Yes, CX-6258 has demonstrated a high degree of selectivity. In a kinase panel screen of 107 kinases, only the three PIM kinases and Fms-like tyrosine kinase 3 (Flt-3) were inhibited by more than 80% at a concentration of 0.5 μM.[3] Another study reported an IC50 value of 0.134 µM for Flt-3.[7] There is also a report of activity against haspin kinase, though at significantly higher concentrations than for PIM kinases.[8]
Q4: Can the off-target activity on Flt-3 be beneficial?
The inhibition of Flt-3 by CX-6258 could be therapeutically advantageous in certain contexts, such as in acute myeloid leukemia (AML), where Flt-3 mutations are common.[7] However, it is important to consider this off-target activity when designing experiments and interpreting results, especially in cell lines or models where Flt-3 signaling is critical.
Q5: Are there any known effects of CX-6258 on non-kinase targets?
Current literature primarily focuses on the kinase inhibitory profile of CX-6258. While extensive screening against non-kinase targets is not publicly detailed, researchers should always consider the possibility of unforeseen off-target effects and validate key findings with orthogonal approaches.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with PIM kinase inhibition (e.g., paradoxical increase in proliferation). | The observed effect may be due to the inhibition of an off-target kinase with an opposing biological function, such as Flt-3 or haspin kinase.[5][8] | 1. Validate with an alternative PIM inhibitor: Use a structurally distinct pan-PIM inhibitor or isoform-specific inhibitors to confirm that the phenotype is PIM-dependent.2. Assess Flt-3 pathway modulation: In your experimental model, measure the phosphorylation status of Flt-3 and its downstream targets to determine if the observed phenotype correlates with Flt-3 inhibition.3. Utilize genetic approaches: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically knock down PIM kinases and compare the resulting phenotype to that observed with CX-6258 treatment. |
| Discrepancy between biochemical IC50 and cellular potency (EC50). | 1. Cellular permeability and efflux: The compound may have poor cell membrane permeability or be actively removed by efflux pumps like P-glycoprotein.[9]2. High intracellular ATP concentration: As an ATP-competitive inhibitor, the high concentration of ATP within cells can reduce the apparent potency of CX-6258. | 1. Perform cellular uptake and efflux assays: Measure the intracellular concentration of CX-6258 over time.2. Co-administer with efflux pump inhibitors: If efflux is suspected, use known inhibitors of pumps like P-glycoprotein to see if cellular potency increases.3. Consider the ATP concentration in your cellular assay: Be aware that higher intracellular ATP levels may necessitate higher concentrations of CX-6258 for effective target engagement. |
| High levels of cytotoxicity at concentrations required for PIM inhibition. | The observed toxicity may be a result of potent inhibition of off-target kinases that are essential for cell survival. | 1. Perform a dose-response curve for toxicity: Determine the concentration at which toxicity becomes significant and compare it to the concentration required for PIM inhibition.2. Investigate apoptosis markers: Assess whether the observed cytotoxicity is due to the induction of apoptosis through on-target (e.g., Bad dephosphorylation) or potential off-target mechanisms.[4][5] |
Quantitative Data Summary
Table 1: On-Target and Off-Target Kinase Inhibition Profile of CX-6258
| Target | IC50 / % Inhibition | Assay Type | Notes |
| PIM-1 | 5 nM | Radiometric Assay[4] | Primary on-target activity. |
| PIM-2 | 25 nM | Radiometric Assay[4] | Primary on-target activity. |
| PIM-3 | 16 nM | Radiometric Assay[4] | Primary on-target activity. |
| Flt-3 | >80% inhibition @ 0.5 µM[3] | Kinase Panel Screen | Key off-target. |
| Flt-3 | 134 nM | Not specified | Key off-target.[7] |
| Haspin | Not specified | Not specified | Mentioned as an off-target at higher concentrations.[8] |
Experimental Protocols
Key Experiment: PIM Kinase Radiometric Assay
This protocol is a generalized representation based on the cited literature for determining the in vitro potency of CX-6258 against PIM kinases.[4]
1. Materials:
-
Recombinant human PIM-1, PIM-2, or PIM-3 enzyme
-
Peptide substrate (e.g., RSRHSSYPAGT)
-
[γ-33P]ATP
-
Kinase reaction buffer (composition may vary, but typically includes a buffer like Tris-HCl, MgCl2, DTT, and BSA)
-
This compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific PIM enzyme, and the peptide substrate.
-
Add serial dilutions of CX-6258 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be near the Km for each enzyme (e.g., 30 µM for PIM-1, 5 µM for PIM-2, 155 µM for PIM-3).[4]
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated radiolabel on the peptide substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of CX-6258 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of CX-6258.
Caption: Experimental workflow for identifying and validating off-target effects of CX-6258.
References
- 1. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
potential resistance mechanisms to CX-6258 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential resistance mechanisms to the pan-Pim kinase inhibitor, CX-6258 hydrochloride. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CX-6258?
A1: CX-6258 is a potent, ATP-competitive, and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, targeting PIM-1, PIM-2, and PIM-3.[1][2] PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[][4] CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream PIM kinase substrates, including the pro-apoptotic protein BAD and the translation regulator 4E-BP1.[1][2] Inhibition of these targets leads to decreased cell proliferation and induction of apoptosis.[5]
Q2: What are the potential mechanisms of acquired resistance to CX-6258?
A2: While specific acquired resistance mechanisms to CX-6258 have not been extensively documented in dedicated studies, resistance to kinase inhibitors typically involves several common strategies employed by cancer cells. Based on resistance patterns to other kinase inhibitors and the known functions of PIM kinases, potential mechanisms include:
-
Activation of Compensatory/Bypass Signaling Pathways: Cancer cells may upregulate parallel survival pathways to circumvent the blockade of PIM signaling. Key candidates include:
-
PI3K/Akt/mTOR Pathway: The PIM and PI3K/Akt/mTOR pathways share numerous downstream targets and can functionally compensate for each other.[6][7] Increased signaling through PI3K/Akt can promote cell survival and proliferation, mitigating the effects of PIM inhibition.
-
NF-κB Signaling: Chronic PIM inhibition has been shown to lead to the compensatory activation of the NF-κB pathway, a crucial pro-survival signaling cascade.[8]
-
JAK/STAT Pathway: As PIM kinase expression is regulated by the JAK/STAT pathway, alterations in this pathway could lead to overexpression of PIM kinases, potentially requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[4][6]
-
-
Target Alteration: Although not yet reported for CX-6258, mutations in the ATP-binding pocket of the PIM kinases could potentially reduce the binding affinity of the drug, rendering it less effective.
-
Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can actively transport CX-6258 out of the cell, reducing its intracellular concentration and efficacy. PIM kinases have been implicated in modulating the activity of these pumps.[5]
Q3: How can I determine if my cells are developing resistance to CX-6258?
A3: Resistance can be identified by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) over time. A rightward shift in the IC50 curve (a higher concentration of CX-6258 is required to inhibit 50% of cell growth) compared to the parental, sensitive cell line is a clear indication of developing resistance. This should be coupled with Western blot analysis to confirm that at a given effective concentration, the drug is no longer inhibiting the phosphorylation of its downstream targets like BAD and 4E-BP1.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reduced or no inhibition of cell viability after CX-6258 treatment. | 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration range used may be too low for the specific cell line. 3. Intrinsic Resistance: The cell line may have pre-existing resistance mechanisms (e.g., high expression of bypass pathway proteins). | 1. Prepare a fresh stock solution of CX-6258 from powder. Store stock solutions at -20°C or -80°C.[2] 2. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). Refer to published IC50 values for your cell line if available.[1][9] 3. Analyze the baseline expression of key proteins in compensatory pathways like PI3K/Akt (p-Akt, p-mTOR) and NF-κB (p-RelA). |
| Loss of CX-6258 efficacy over prolonged treatment. | 1. Acquired Resistance: Cells have adapted to the drug by activating survival pathways. 2. Selection of a resistant sub-population. | 1. Generate a resistant cell line by continuous culture with gradually increasing concentrations of CX-6258. 2. Compare the resistant and parental cell lines via Western blot to probe for activation of bypass pathways (see Q2 and the signaling diagram below). Consider RNA-seq or proteomic analysis for a broader view. 3. Test combination therapies. For example, co-treatment with a PI3K or NF-κB inhibitor may restore sensitivity.[8] |
| No decrease in phosphorylation of downstream targets (p-BAD, p-4E-BP1) after treatment. | 1. Incorrect Antibody/Protocol: The Western blot protocol or antibodies may be faulty. 2. Insufficient Treatment Time/Dose: The drug may not have had enough time or concentration to act. 3. Bypass Signaling: Other kinases may be phosphorylating the same targets. | 1. Run positive and negative controls for your Western blot. Use a cell line known to be sensitive to CX-6258 if possible. 2. Perform a time-course (e.g., 2, 6, 24 hours) and dose-response experiment and analyze target phosphorylation by Western blot.[5] 3. Check for hyperactivation of kinases from parallel pathways (e.g., p-Akt) that might phosphorylate similar substrates. |
Quantitative Data
Table 1: Biochemical Potency of CX-6258
| Target Kinase | IC50 (nM) |
|---|---|
| PIM-1 | 5[1][2] |
| PIM-2 | 25[1][2] |
| PIM-3 | 16[1][2] |
| Flt-3 | 134[5] |
Table 2: Anti-proliferative Activity of CX-6258 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| General Range | Various Human Cancers | 0.02 - 3.7[1][9] |
| MV-4-11 | Acute Myeloid Leukemia | Most Sensitive (within general range)[10] |
| PC3 | Prostate Adenocarcinoma | 0.452[5] |
Visualized Pathways and Workflows
Caption: PIM signaling, CX-6258 inhibition, and key bypass resistance pathways.
Caption: Experimental workflow for generating and analyzing resistant cell lines.
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of CX-6258.
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12]
-
Materials:
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13][14]
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of CX-6258 in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration of ~0.5 mg/mL).[11][14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitates are visible.[13]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[11][12]
-
Data Analysis: Subtract the background absorbance (media-only wells) and calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
-
2. Western Blot for PIM Pathway Activity
This protocol is used to verify the on-target effect of CX-6258 by measuring the phosphorylation status of its downstream substrates.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins (e.g., p-BAD, p-4E-BP1) and loading controls.[16]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Culture and treat cells with various concentrations of CX-6258 for a specified time (e.g., 2-4 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them with lysis buffer on ice. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[18] Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[17][19]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[16]
-
Analysis: Quantify band intensity using image analysis software and normalize the phosphorylated protein signal to a total protein or loading control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. protocols.io [protocols.io]
- 17. bio-rad.com [bio-rad.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: CX-6258 Hydrochloride Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CX-6258 hydrochloride in Western Blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-inhibitor of Pim kinases.[1] It targets Pim-1, Pim-2, and Pim-3, which are serine/threonine kinases involved in cell survival and proliferation.[2] By inhibiting these kinases, CX-6258 leads to a dose-dependent decrease in the phosphorylation of downstream pro-survival proteins such as Bad at serine 112 (Ser112) and 4E-BP1 at threonine 37/46 (Thr37/46).[1]
Q2: What are the expected outcomes of successful CX-6258 treatment in a Western Blot experiment?
A successful experiment will show a decrease in the phosphorylation of Pim kinase substrates. Specifically, you should observe a reduction in the signal for phospho-Bad (Ser112) and phospho-4E-BP1 (Thr37/46) in treated cells compared to untreated controls. Total protein levels of Pim-1, Bad, and 4E-BP1 should remain relatively unchanged.
Q3: What are the recommended antibody targets for a Western Blot analysis involving CX-6258?
Primary antibody targets should include:
-
Phospho-Bad (Ser112)
-
Total Bad
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Pim-1
-
A loading control (e.g., GAPDH, β-actin, or tubulin)
Q4: How should I prepare this compound for cell culture treatment?
This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in fresh, moisture-free DMSO. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during Western Blotting experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal for Target Proteins | Insufficient protein loading. | Increase the amount of protein loaded per well (20-40 µg is a common range).[3] |
| Low antibody concentration. | Optimize the primary antibody concentration by performing a titration.[3][4] | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| Inactive secondary antibody or substrate. | Ensure the HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly. Test their activity by directly mixing a small amount.[5] | |
| CX-6258 treatment was ineffective. | Confirm the concentration and incubation time of CX-6258. Ensure the compound was properly dissolved and added to the media. | |
| High Background | Blocking was insufficient. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6] Consider switching the blocking agent (e.g., from non-fat milk to BSA or vice versa).[4][7] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[4][7] | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations.[4][7] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody if available. Ensure the antibody has been validated for Western Blotting. |
| Protein overloading. | Reduce the amount of protein loaded onto the gel.[4] | |
| Sample degradation. | Prepare fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer.[3] | |
| No change in phosphorylation of Bad or 4E-BP1 after CX-6258 treatment | Cell line is resistant to CX-6258. | Not all cell lines are equally sensitive to Pim kinase inhibition. Consider using a positive control cell line known to be sensitive, such as the MV-4-11 acute myeloid leukemia cell line.[2] |
| Incorrect dose or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Issues with phospho-specific antibodies. | Ensure your phospho-antibodies are specific and working correctly. Include appropriate positive and negative controls if possible. |
Quantitative Data Summary
The inhibitory activity of CX-6258 on Pim kinases is summarized in the table below.
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
IC50 values represent the concentration of CX-6258 required to inhibit 50% of the kinase activity.[1]
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
Protocol 2: Western Blotting
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: CX-6258 inhibits Pim kinases, leading to decreased phosphorylation of Bad and 4E-BP1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-4EBP1 (Thr37, Thr46) Polyclonal Antibody (PA5-77963) [thermofisher.com]
- 4. PhosphoPlus® Bad (Ser112/136) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-BAD (Ser112) Monoclonal Antibody (G.445.9) (MA5-15085) [thermofisher.com]
- 6. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Improving CX-6258 Hydrochloride Bioavailability In Vivo
Welcome to the technical support center for CX-6258 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo administration of this potent pan-Pim kinase inhibitor. Here, you will find troubleshooting advice and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide: Overcoming Formulation Challenges
Researchers may encounter issues with this compound's bioavailability primarily due to its poor aqueous solubility. The following guide addresses common problems in a question-and-answer format.
Q1: My this compound is not dissolving or is precipitating out of my aqueous-based vehicle. What can I do?
A1: This is a common issue as this compound is reported to be insoluble in water. An aqueous-only vehicle is not recommended. To achieve a stable solution suitable for in vivo administration, a multi-component solvent system is necessary.
Troubleshooting Steps:
-
Utilize a Co-Solvent System: The most effective approach is to first dissolve the this compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before further dilution. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[1]
-
Incorporate Solubilizing Excipients: After initial dissolution in DMSO, further dilute the solution with excipients known to improve the solubility and stability of hydrophobic compounds. Commonly used excipients for compounds like CX-6258 include:
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Cremophor EL
-
-
Follow a Step-by-Step Dilution Protocol: The order of solvent addition is often critical. A general best practice is to dissolve the compound in the primary organic solvent first, followed by the addition of other excipients, and finally the aqueous component.
-
Employ Mechanical Assistance: Gentle heating and sonication can aid in the dissolution process. However, be mindful of the compound's stability at elevated temperatures.
Q2: I'm observing toxicity or adverse effects in my animal models that seem unrelated to the pharmacological activity of CX-6258. What could be the cause?
A2: The vehicle itself, especially at high concentrations of certain solvents, can cause toxicity.
Troubleshooting Steps:
-
Minimize DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to animals at higher concentrations. Aim to keep the final concentration of DMSO in your formulation as low as possible.
-
Include a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the active compound. This will help you differentiate between vehicle-induced effects and the pharmacological effects of CX-6258.
-
Monitor for Signs of Toxicity: Observe the animals for any signs of distress, weight loss, or changes in behavior that could be attributed to the formulation.
-
Consider Alternative Formulations: If toxicity persists, explore different formulation compositions with lower concentrations of potentially toxic excipients.
Q3: The in vivo efficacy of my this compound formulation is lower than expected based on in vitro data. How can I improve its bioavailability?
A3: Low in vivo efficacy despite good in vitro potency often points to poor bioavailability. The formulation strategies discussed above are the primary methods to address this. If you are already using a co-solvent system, consider the following:
Optimization Strategies:
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the compound can increase its surface area and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of poorly soluble compounds by forming microemulsions in the gastrointestinal tract.[2][3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CX-6258?
A1: CX-6258 is a potent and selective pan-Pim kinase inhibitor.[5] The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a crucial role in regulating cell survival and proliferation. By inhibiting all three isoforms, CX-6258 can suppress the growth of various cancer cells.[4] It has been shown to inhibit the phosphorylation of pro-survival proteins such as Bad and 4E-BP1.[2][5]
Q2: What are the reported IC50 values for CX-6258 against the Pim kinases?
A2: The inhibitory potency of CX-6258 against the three Pim kinase isoforms is summarized in the table below.
| Kinase | IC50 (nM) |
| Pim-1 | 5[1] |
| Pim-2 | 25[1] |
| Pim-3 | 16[1] |
Q3: What are some established in vivo formulation protocols for this compound?
A3: Several formulation protocols have been successfully used for the in vivo administration of CX-6258. The selection of a specific protocol may depend on the route of administration and the desired dosage.
| Formulation Composition | Final Concentration | Notes |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified | A multi-component system for improved solubility.[1] |
| 15% Cremophor EL, 85% Saline | 20 mg/mL | Requires sonication and warming to 60°C; results in a suspended solution.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.75 mg/mL | Results in a clear solution.[6] |
Q4: What is the signaling pathway targeted by CX-6258?
A4: CX-6258 targets the Pim kinase signaling pathway, which is downstream of the JAK/STAT pathway and is involved in cell survival and apoptosis suppression.
Caption: Pim Kinase Signaling Pathway and CX-6258 Inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration (Clear Solution)
This protocol is adapted from a published methodology to achieve a clear solution for oral gavage.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution.
-
Initial Dilution: In a sterile tube, add the appropriate volume of the DMSO stock solution.
-
Add PEG300: To the DMSO solution, add PEG300 to a final concentration of 40% (v/v). Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80: Add Tween-80 to a final concentration of 5% (v/v) and vortex to ensure complete mixing.
-
Final Dilution with Saline: Add saline to reach the final volume, bringing the DMSO concentration to 10% (v/v) and the saline concentration to 45% (v/v). Vortex thoroughly.
-
Final Homogenization: The resulting solution should be clear. If any particulates are visible, brief sonication may be used.
Caption: Workflow for Preparing a Clear CX-6258 Solution.
Protocol 2: Preparation of this compound Formulation for Oral Administration (Suspension)
This protocol is adapted from a published methodology to create a suspension.[6]
Materials:
-
This compound
-
Cremophor EL
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Water bath or heating block
Procedure:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing Cremophor EL and saline to final concentrations of 15% and 85% (v/v), respectively.
-
Add CX-6258: Weigh the required amount of this compound and add it to the prepared vehicle.
-
Homogenize: Vortex the mixture thoroughly.
-
Heating and Sonication: To aid in forming a uniform suspension, warm the mixture to 60°C and sonicate until a homogenous suspension is achieved.
-
Administration: Administer the suspension shortly after preparation, ensuring it is well-mixed before each dose.
Caption: Workflow for Preparing a CX-6258 Suspension.
References
- 1. selleckchem.com [selleckchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: CX-6258 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CX-6258 hydrochloride in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animal models?
Direct and detailed public toxicology studies on this compound are limited. However, in vivo efficacy studies using human tumor xenograft models in mice have reported that CX-6258 was "well tolerated" at doses of 50 mg/kg and 100 mg/kg administered orally once daily.[1] The assessment of tolerability was based on the monitoring of animal body weight throughout the study.[1]
It has been suggested that pan-Pim kinase inhibitors should have favorable toxicity profiles. This is based on the observation that mice with genetic knockout of all three Pim kinases are viable and exhibit minimal phenotypic differences.[1]
Q2: What are the potential target organs for toxicity with pan-Pim kinase inhibitors?
While specific data for CX-6258 is not available, clinical trial data from other pan-PIM kinase inhibitors, such as INCB053914, can provide insights into potential target organs. In a phase 1/2 study of INCB053914, the most common dose-limiting toxicities were elevated levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicating potential liver toxicity.[2][3] Anemia was also a common grade ≥3 treatment-emergent adverse event.[2]
Q3: What are the known off-target effects of CX-6258?
CX-6258 has been shown to be a selective pan-Pim kinase inhibitor. In a screening against 107 kinases, at a concentration of 0.5 μM, significant inhibition (>80%) was observed only for Pim-1, Pim-2, Pim-3, and Flt-3.[1] The inhibition of Flt-3 kinase could be a consideration in experimental design and data interpretation, especially in models where Flt-3 signaling is relevant.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe morbidity | - Dose miscalculation: Incorrect calculation of the dose for the specific animal model. - Vehicle toxicity: The vehicle used to dissolve or suspend CX-6258 may have its own toxicity. - Off-target toxicity: Although selective, off-target effects at high concentrations cannot be ruled out. | - Verify dose calculations: Double-check all calculations for dose, concentration, and administration volume. - Conduct vehicle-only control: Administer the vehicle alone to a control group of animals to assess its toxicity. - Dose-ranging study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Significant weight loss in treated animals | - Drug-related anorexia: The compound may be causing a decrease in appetite. - Gastrointestinal toxicity: Potential for GI upset, although not explicitly reported for CX-6258. | - Monitor food and water intake: Quantify daily consumption to determine if anorexia is occurring. - Provide supportive care: Offer palatable, high-calorie food supplements. - Fractionate dosing: If possible, consider splitting the daily dose into two administrations to reduce potential peak concentration-related side effects. |
| Elevated liver enzymes (ALT, AST) in blood samples | - Hepatotoxicity: As seen with other pan-Pim kinase inhibitors, CX-6258 may have the potential to cause liver injury. | - Baseline measurements: Ensure you have baseline liver enzyme levels for all animals before starting treatment. - Monitor liver enzymes: Collect blood samples at regular intervals during the study to monitor for changes in ALT and AST. - Histopathological analysis: At the end of the study, perform a thorough histopathological examination of the liver to look for signs of injury. |
Experimental Protocols & Methodologies
In Vivo Efficacy and Tolerability Study in a Mouse Xenograft Model
This protocol is based on the methodology described for CX-6258 in efficacy studies.[1]
-
Animal Model: Nude mice are commonly used for xenograft studies.
-
Tumor Cell Implantation: Human tumor cells (e.g., MV-4-11 acute myeloid leukemia cells) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Formulation: this compound is formulated for oral administration. A common vehicle for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and water.[4]
-
Dosing Regimen:
-
Vehicle Control Group: Receives the vehicle only.
-
Treatment Groups: Receive CX-6258 at specified doses (e.g., 50 mg/kg and 100 mg/kg) orally, once daily.
-
-
Tolerability Assessment:
-
Body Weight: Animal body weights are recorded at least twice a week.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, such as changes in posture, activity, or grooming.
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study, and TGI is calculated at the end of the study compared to the vehicle control group.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised to analyze the levels of phosphorylated Pim kinase substrates (e.g., p-BAD, p-4E-BP1) to confirm target engagement.
-
Visualizations
Signaling Pathway of Pim Kinase Inhibition by CX-6258
Caption: Simplified signaling pathway of Pim kinase inhibition by CX-6258.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General experimental workflow for in vivo toxicity studies.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. selleckchem.com [selleckchem.com]
Navigating Unexpected Outcomes with CX-6258 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the pan-Pim kinase inhibitor, CX-6258 hydrochloride. This guide offers answers to frequently asked questions and solutions to potential unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable, and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3] It functions by competing with ATP for the binding site on the kinases, thereby preventing the phosphorylation of downstream target proteins involved in cell survival and proliferation.[4]
Q2: What are the known downstream targets of Pim kinases that are affected by CX-6258?
CX-6258 treatment leads to a dose-dependent decrease in the phosphorylation of several key pro-survival proteins. These include Bad (at Ser112), 4E-BP1 (at Thr37/46 and Ser65), and the subsequent reduction in the stability of the NKX3.1 tumor suppressor.[1][2][5]
Q3: In which cancer cell lines has CX-6258 shown anti-proliferative activity?
CX-6258 has demonstrated robust anti-proliferative effects across a panel of human cancer cell lines, with acute leukemia cell lines being particularly sensitive.[1][2] It has also shown efficacy in prostate cancer models.[2][6]
Troubleshooting Guide
Problem 1: No significant inhibition of cell proliferation is observed at expected concentrations.
-
Possible Cause 1: Compound Solubility and Stability. this compound has specific solubility characteristics. Ensure the compound is fully dissolved. For in vitro assays, fresh DMSO should be used to prepare stock solutions.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or Cremophor EL are recommended and should be prepared fresh daily.[3][5]
-
Possible Cause 2: Cell Line Sensitivity. The sensitivity of cancer cell lines to CX-6258 can vary, with reported IC50 values ranging from 0.02 µM to 3.7 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Possible Cause 3: High Serum Concentration in Media. Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Problem 2: Western blot analysis does not show a decrease in the phosphorylation of downstream targets (p-Bad, p-4E-BP1).
-
Possible Cause 1: Insufficient Treatment Duration or Concentration. Inhibition of phosphorylation can be time and dose-dependent. A typical treatment time is 2 hours.[2][5] A concentration range of 0.1 µM to 10 µM has been shown to be effective in MV-4-11 cells.[5] Optimization of both parameters is recommended.
-
Possible Cause 2: Antibody Quality. Ensure that the primary antibodies used for detecting the phosphorylated and total protein levels are validated and of high quality. Run appropriate positive and negative controls.
-
Possible Cause 3: Sub-optimal Protein Extraction. Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during sample preparation.
Problem 3: Unexpected cytotoxicity or off-target effects are observed.
-
Possible Cause 1: Off-Target Kinase Inhibition. While CX-6258 is highly selective for Pim kinases, at higher concentrations, it may inhibit other kinases.[2] For instance, it has been shown to inhibit Flt-3, although with weaker affinity.[4] If unexpected phenotypes are observed, consider cross-referencing with the known effects of inhibiting other potential off-target kinases. It's important to note that off-target effects are a common challenge with many kinase inhibitors in clinical development.[7]
-
Possible Cause 2: Solvent Toxicity. Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells. A final DMSO concentration of less than 0.1% is generally recommended.
-
Possible Cause 3: Compound Purity. The purity of the this compound used can impact experimental outcomes. It is advisable to use a high-purity compound from a reputable supplier.[1]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 5 | Cell-free radiometric assay |
| Pim-2 | 25 | Cell-free radiometric assay |
| Pim-3 | 16 | Cell-free radiometric assay |
| Data sourced from Selleck Chemicals and ACS Med. Chem. Lett.[1][2] |
Table 2: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model
| Dosage (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| 50 | 45% |
| 100 | 75% |
| Data sourced from ACS Med. Chem. Lett.[2] |
Experimental Protocols
Western Blot Analysis for Phospho-Bad and Phospho-4E-BP1
-
Cell Treatment: Plate MV-4-11 human acute myeloid leukemia cells and treat with varying concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for 2 hours.[2][5]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.
Caption: A logical workflow for experiments involving CX-6258 treatment and troubleshooting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of CX-6258 Hydrochloride Dissolution: A Technical Guide
For researchers and scientists in the dynamic field of drug development, the successful preparation of experimental compounds is a critical first step. This guide provides a comprehensive technical support center for dissolving CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor. Here, you will find detailed protocols, troubleshooting advice, and critical data presented in an accessible format to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise when preparing this compound solutions for experimental use.
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. The compound exhibits high solubility in DMSO.[1][2][3][4][5][6] To minimize any potential effects of moisture absorption on solubility, it is crucial to use fresh, anhydrous DMSO.[1]
Q2: I am observing a precipitate in my stock solution after storage. What should I do?
A2: If you observe precipitation in your DMSO stock solution, gently warm the vial in a 37°C to 50°C water bath for a few minutes and vortex to redissolve the compound completely before use.[2] To prevent precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[7][8] Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound in aqueous buffers or cell culture media directly?
A3: Direct dissolution of this compound in aqueous buffers or media is not recommended for preparing concentrated stock solutions due to its lower solubility in water compared to DMSO.[2][5][6] While some solubility in water has been reported, particularly with warming, it is significantly less than in DMSO.[2][6] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: Is this compound soluble in ethanol (B145695)?
A4: this compound is reported to be insoluble in ethanol.[2][6] Therefore, ethanol should not be used as a primary solvent for this compound.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo administration, a co-solvent system is typically required. A common formulation involves preparing a stock solution in DMSO and then diluting it with other vehicles such as PEG300, Tween-80, and saline.[1][4][9] One suggested protocol is a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][9] It is recommended to prepare these formulations fresh for each experiment.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that slight variations may occur between different batches of the compound.
| Solvent | Concentration / Solubility | Notes | Source(s) |
| DMSO | ≥ 50 mg/mL (100.32 mM) | May require warming to 50°C.[2] Use fresh DMSO.[1] | [1][2][4] |
| 25 mg/mL (50.16 mM) | [1] | ||
| 5 mg/mL | [3] | ||
| Water | 5 mg/mL (10.03 mM) | Requires warming to 50°C.[2] | [2] |
| ≥ 2.575 mg/mL | With gentle warming. | [6] | |
| Insoluble | [5] | ||
| Ethanol | Insoluble | [2][6] | |
| DMF | 1 mg/mL | [3] | |
| Saline Solution | Insoluble (requires co-solvents for in vivo formulation) | See in vivo preparation FAQ. | [4][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 498.40 g/mol ) for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath (optional, set to 37-50°C)
-
Calibrated pipette
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.984 mg of the compound.
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If the compound does not dissolve completely, place the tube in a 37-50°C water bath for 5-10 minutes.[2] Intermittently vortex the tube during this time until the solution is clear and free of any visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (up to 2 years).[2][7][9]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for dissolving this compound.
CX-6258 is a pan-inhibitor of Pim kinases, which are involved in cell survival and proliferation pathways.[1][6][8][10] The diagram below illustrates the simplified signaling pathway affected by CX-6258.
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
preventing CX-6258 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CX-6258 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: The reported solubility in DMSO varies, with concentrations ranging from 5 mg/mL to 57 mg/mL.[1][2] For optimal results and to avoid precipitation, preparing a stock solution at a concentration of 25 mg/mL in fresh DMSO is a reliable starting point.[1] Some suppliers suggest that warming and sonication may be necessary to achieve higher concentrations.[3][5][6][7]
Q3: Can I dissolve this compound directly in water or culture media?
A3: Direct dissolution in water or aqueous media is not recommended. While some solubility in water is reported (up to 5 mg/mL with warming), it is generally considered insoluble or slightly soluble in water.[1][4][6] To prevent precipitation, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q4: My this compound precipitated after dilution into my cell culture medium. What could be the cause?
A4: Precipitation upon dilution into aqueous media can occur for several reasons:
-
High Final Concentration: The final concentration of this compound in your media may exceed its aqueous solubility limit.
-
High DMSO Concentration: The final percentage of DMSO in your media might be too low to maintain solubility. While it's important to keep DMSO levels low to avoid solvent toxicity to cells (typically <0.5%), a certain amount is necessary to keep the compound in solution.
-
Rapid Dilution: Adding the DMSO stock solution too quickly into the aqueous media without proper mixing can cause localized high concentrations and lead to precipitation.
-
Media Composition and pH: Components in the cell culture media, such as proteins or salts, can interact with the compound and reduce its solubility. The pH of the final solution can also affect the solubility of a hydrochloride salt.
Troubleshooting Guide
Issue: Precipitation observed when preparing the stock solution in DMSO.
| Possible Cause | Troubleshooting Step |
| DMSO quality | Use fresh, anhydrous (high-purity) DMSO. Moisture can reduce solubility.[1] |
| Concentration too high | Try preparing a more dilute stock solution (e.g., 10 mg/mL). |
| Incomplete dissolution | Gently warm the solution (e.g., in a 50°C water bath) and use sonication to aid dissolution.[3][5][6][7] |
Issue: Precipitation observed after diluting the DMSO stock solution into cell culture media.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility | Perform a serial dilution of your stock solution into the media to determine the maximum soluble concentration under your specific experimental conditions. |
| Insufficient mixing | Add the DMSO stock solution dropwise to the media while vortexing or stirring to ensure rapid and even distribution. |
| Shock precipitation | Prepare an intermediate dilution in a smaller volume of media before adding it to the final, larger volume. |
| Media incompatibility | If possible, test the solubility in a simpler aqueous buffer (e.g., PBS) to see if media components are the issue. If precipitation persists, consider using a formulation with co-solvents for in vivo studies, which may be adapted for in vitro work with appropriate controls.[1][3][5] |
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary between suppliers and batches.
| Solvent | Concentration | Conditions |
| DMSO | 5 mg/mL - 57 mg/mL | May require warming and/or sonication.[1][2][3][5][6][7] |
| Water | 2.78 mg/mL - 7.14 mg/mL | Requires warming to 60°C and sonication.[1][6][7] |
| Ethanol | Insoluble to 2 mg/mL | Generally low solubility.[1][6] |
| DMF | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the solution thoroughly.
-
If precipitation or cloudiness is observed, warm the solution in a 37-50°C water bath for 5-10 minutes.[6]
-
Sonicate the solution for 5-10 minutes if warming alone is insufficient to achieve a clear solution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6][7][8]
Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Media
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture media to 37°C.
-
To minimize the risk of precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM, first prepare an intermediate dilution of 1 mM by adding a small volume of the stock solution to the media.
-
While gently vortexing or swirling the pre-warmed media, add the required volume of the stock solution (or intermediate dilution) dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
It is recommended to prepare fresh working solutions and use them promptly.[7]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
Caption: Simplified signaling pathway showing CX-6258 inhibition of Pim kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CX-6258 | Pim | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: CX-6258 Hydrochloride
Welcome to the technical support center for CX-6258 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this pan-Pim kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] These serine/threonine kinases are key regulators of cell survival and proliferation. By inhibiting all three Pim kinase isoforms, CX-6258 can block the phosphorylation of downstream pro-survival proteins like Bad and 4E-BP1, leading to anti-proliferative effects in various cancer cell lines.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Solid Compound: Store the powder at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Prepare concentrated stock solutions in fresh, anhydrous DMSO.[1] Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO may be stable for up to one month at -20°C.[1]
Q3: How should I prepare working solutions of this compound for my experiments?
Due to its limited aqueous solubility, careful preparation of working solutions is essential. The appropriate solvent and concentration will depend on the specific application (in vitro cell-based assays vs. in vivo animal studies).
-
For In Vitro Experiments: A common method is to first dissolve this compound in DMSO to make a high-concentration stock solution (e.g., 25-50 mM).[1] This stock can then be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
For In Vivo Experiments: A multi-step formulation is often required. One example protocol involves:
Q4: What are the known off-target effects of CX-6258?
While CX-6258 is a selective pan-Pim kinase inhibitor, it has been shown to inhibit Fms-like tyrosine kinase 3 (Flt-3) at higher concentrations.[2][3] This is particularly relevant when working with cell lines that have high Flt-3 expression, such as certain acute myeloid leukemia (AML) cell lines like MV-4-11.[2] Researchers should consider the Flt-3 status of their experimental models and may need to perform additional control experiments to distinguish between Pim and Flt-3-mediated effects.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Inconsistent results in cell-based assays are a common challenge. Here’s a step-by-step guide to troubleshoot the issue.
Potential Cause & Troubleshooting Step
-
Inconsistent Compound Activity:
-
Action: Ensure your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Cell Health and Passage Number:
-
Action: Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of treatment. Perform regular cell viability checks.
-
-
Incomplete Solubilization:
-
Action: Visually inspect your working solutions to ensure the compound is fully dissolved. If you observe any precipitate, try gentle warming or sonication. Consider preparing fresh dilutions.
-
-
Assay-Specific Variability:
-
Action: Optimize your assay protocol. This includes standardizing cell seeding density, incubation times, and the handling of reagents. Include appropriate positive and negative controls in every experiment.
-
Issue 2: Lower than Expected Potency (High IC50 Values)
If this compound is not as potent as expected in your assays, consider the following factors.
Potential Cause & Troubleshooting Step
-
Compound Degradation:
-
Action: As mentioned above, improper storage can lead to degradation. Use a fresh vial of the compound or a new stock solution.
-
-
High Serum Concentration in Media:
-
Action: Proteins in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration during the treatment period, if compatible with your cell line.
-
-
Cell Line-Specific Resistance:
-
Action: The sensitivity to CX-6258 can vary significantly between different cell lines.[1] This can be due to differences in Pim kinase expression levels, the presence of drug efflux pumps, or the activation of alternative survival pathways. Confirm the expression of Pim kinases in your cell line via Western blot or qPCR.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition |
| Pim-1 IC50 | 5 nM | Cell-free radiometric assay |
| Pim-2 IC50 | 25 nM | Cell-free radiometric assay |
| Pim-3 IC50 | 16 nM | Cell-free radiometric assay |
| Flt-3 IC50 | >500 nM | Kinase panel screening |
| MV-4-11 IC50 | 20 nM | Cell proliferation assay |
| PC3 IC50 | 452 nM | Cell proliferation assay |
Experimental Protocols
Western Blot for Phospho-Bad and Phospho-4E-BP1
This protocol is designed to assess the inhibition of Pim kinase activity in cells treated with this compound by measuring the phosphorylation of its downstream targets.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
Validation & Comparative
Validating the Efficacy of CX-6258 Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor, with other alternative compounds. Supporting experimental data and detailed methodologies for key experiments are presented to facilitate informed decisions in research and drug development.
Mechanism of Action and Signaling Pathway
CX-6258 is a potent, ATP-competitive, and orally bioavailable pan-Pim kinase inhibitor. The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and apoptosis.[1] These kinases are often overexpressed in various hematological malignancies and solid tumors.[2]
The expression of Pim kinases is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2] Once expressed, Pim kinases phosphorylate a number of downstream targets involved in cell survival and protein synthesis. Key substrates include the pro-apoptotic protein Bad and the translational repressor 4E-BP1.[2] By inhibiting all three Pim kinase isoforms, CX-6258 effectively blocks the phosphorylation of these downstream targets, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Comparative In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against all three Pim kinase isoforms. Its efficacy is compared with other notable pan-Pim kinase inhibitors, SGI-1776, AZD1208, and PIM447 (formerly LGH447).
Biochemical Potency: Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values against the purified Pim kinase isoforms are summarized below. Lower values indicate greater potency.
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| CX-6258 | 5 | 25 | 16 | [3] |
| SGI-1776 | 7 | 363 | 69 | [1] |
| AZD1208 | 0.4 | 5 | 1.9 | [4] |
| PIM447 (LGH447) | 6 (Ki) | 18 (Ki) | 9 (Ki) | [4] |
Note: Data for PIM447 is presented as Ki (inhibition constant), which is comparable to IC50 for competitive inhibitors.
Cellular Potency: Antiproliferative Activity
The antiproliferative activity of these compounds has been evaluated in various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. It is important to note that direct comparison of antiproliferative IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | Antiproliferative IC50 (µM) | Reference |
| CX-6258 | MV-4-11 | Acute Myeloid Leukemia | Not explicitly stated, but noted as most sensitive | [1] |
| CX-6258 | PC3 | Prostate Cancer | 0.452 | [2] |
| SGI-1776 | Variety of cell lines | Leukemia and solid tumors | 0.005 - 11.68 | |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | < 0.5 | |
| AZD1208 | OCI-M1 | Acute Myeloid Leukemia | > 10 | |
| PIM447 (LGH447) | ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | Similar pattern of activity to AZD1208 | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to validate the efficacy of CX-6258 and its alternatives are provided below.
Cell Proliferation Assay (MTT/CellTiter-Glo)
This assay is used to assess the dose-dependent effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MV-4-11, PC3) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible. Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate in the dark at room temperature for 2 hours. Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo Assay: Add an equal volume of CellTiter-Glo reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-Bad, p-4E-BP1) in cell lysates, providing a measure of the on-target activity of the kinase inhibitor.
Protocol:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of CX-6258 or comparator compounds for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated target proteins (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and the total protein as a loading control (e.g., anti-Bad, anti-4E-BP1, anti-β-actin).[7][8][9] Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[7][8]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein or loading control bands to determine the relative change in phosphorylation.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with significant in vitro activity against cancer cells. The data presented in this guide demonstrates its ability to inhibit all three Pim kinase isoforms and suppress the phosphorylation of key downstream targets involved in cell survival and proliferation. While direct comparative antiproliferative data with other pan-Pim inhibitors under identical conditions is limited, the available information suggests that CX-6258 is a valuable tool for researchers studying the role of Pim kinases in cancer and for the development of novel therapeutic strategies. The detailed experimental protocols provided herein should aid in the design and execution of further in vitro studies to fully elucidate the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to CX-6258 Hydrochloride and Other Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Pim kinase inhibitor CX-6258 hydrochloride with other notable inhibitors targeting the Pim kinase family. The information presented is collated from preclinical data to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to Pim Kinases and Their Inhibition
Pim kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: Pim-1, Pim-2, and Pim-3.[][2] These kinases are crucial downstream effectors in various signaling pathways, including the JAK/STAT pathway, and are implicated in the regulation of cell survival, proliferation, and apoptosis.[][2] Overexpression of Pim kinases has been linked to numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4] The development of small molecule inhibitors against Pim kinases is an active area of research, with several compounds advancing into clinical trials.[5] This guide focuses on this compound and compares its performance with other well-characterized Pim kinase inhibitors.
Biochemical Potency and Selectivity
This compound is a potent, orally bioavailable, pan-Pim kinase inhibitor.[6] Its inhibitory activity against all three Pim isoforms is in the low nanomolar range. The following tables summarize the biochemical potency and selectivity of this compound in comparison to other prominent Pim kinase inhibitors.
Table 1: Biochemical Potency of Pim Kinase Inhibitors
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Pim-1 Ki (nM) | Pim-2 Ki (nM) | Pim-3 Ki (nM) |
| This compound | 5[6] | 25[6] | 16[6] | 0.005 (Ki)[7] | ND | ND |
| SGI-1776 | 7[8][9][10] | 363[8][10] | 69[8][10] | ND | ND | ND |
| AZD1208 | 0.4[11] | 5.0[11] | 1.9[11] | 0.1[11] | 1.92[11] | 0.4[11] |
| GDC-0339 (PIM447) | ND | ND | ND | 0.03 | 0.1 | 0.02 |
ND: Not Determined
Table 2: Kinase Selectivity Profile
| Compound | Number of Kinases Screened | Key Off-Target Kinases (Inhibition >50% at tested concentration) |
| This compound | 107[7] | Flt-3 (IC50 = 134 nM)[7] |
| SGI-1776 | >300[8] | Flt-3 (IC50 = 44 nM), Haspin (IC50 = 34 nM)[8][9][10] |
| AZD1208 | 442[11] | 13 other kinases inhibited by >50%[11] |
| GDC-0339 (PIM447) | ND | ND |
Cellular Activity and In Vivo Efficacy
The anti-proliferative activity of this compound has been demonstrated across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines (IC50 range of 0.02-3.7 μM).[6] In vivo studies using human tumor xenograft models have shown that oral administration of CX-6258 leads to significant tumor growth inhibition.[7]
Table 3: In Vitro and In Vivo Performance
| Compound | Cell Line(s) | In Vitro Activity (IC50/GI50) | In Vivo Model | In Vivo Efficacy |
| This compound | MV-4-11 (AML) | 0.02-3.7 µM (panel)[6] | MV-4-11 Xenograft | 75% TGI at 100 mg/kg/day[7] |
| SGI-1776 | MV-4-11 (AML) | 3.1 µM (median)[12] | MV-4-11 Xenograft | Complete response[12][13] |
| AZD1208 | MOLM-16 (AML) | <100 nM (GI50) | MOLM-16 Xenograft | Tumor regression at 30 mg/kg[14] |
| GDC-0339 (PIM447) | RPMI-8226 (MM) | ND | RPMI-8226 Xenograft | ND |
TGI: Tumor Growth Inhibition; AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; ND: Not Determined
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Pim kinase signaling pathway and a general workflow for evaluating Pim kinase inhibitors.
Caption: Pim Kinase Signaling Pathway.
References
- 2. apexbt.com [apexbt.com]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. confluencediscovery.com [confluencediscovery.com]
A Head-to-Head Comparison of Pan-Pim Kinase Inhibitors: CX-6258 Hydrochloride vs. SGI-1776 in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for leukemia is continually evolving, with a significant focus on inhibiting key survival pathways. Among the promising targets are the Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that play a crucial role in cell cycle progression, apoptosis, and drug resistance. Overexpression of Pim kinases is a common feature in various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), making them attractive targets for therapeutic intervention.[1] This guide provides an objective comparison of two pan-Pim kinase inhibitors, CX-6258 hydrochloride and SGI-1776, based on available preclinical data in leukemia models.
Mechanism of Action: Targeting the Pim Kinase Pathway
Both CX-6258 and SGI-1776 are small molecule inhibitors that function by competitively binding to the ATP-binding pocket of the Pim kinases, thereby blocking their catalytic activity.[2][3] Inhibition of Pim kinases disrupts downstream signaling pathways that promote cell survival and proliferation. Key downstream targets of Pim kinases include the pro-apoptotic protein Bad, the mTOR pathway regulator 4E-BP1, and the proto-oncogene c-Myc.[2][4] By inhibiting the phosphorylation of these substrates, both CX-6258 and SGI-1776 can induce apoptosis and inhibit protein synthesis in cancer cells.[2][4]
A notable difference in their mechanism of action lies in their kinase selectivity. While both are pan-Pim inhibitors, SGI-1776 also exhibits potent inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[5] In contrast, CX-6258 is reported to have significantly less activity against FLT3, suggesting a higher specificity for the Pim kinases.[5] This distinction is critical, as the dual inhibition of Pim and FLT3 by SGI-1776 may offer a therapeutic advantage in FLT3-mutated leukemias.
Caption: Simplified signaling pathway of Pim kinases and the inhibitory action of CX-6258 and SGI-1776.
Preclinical Efficacy in Leukemia Models: A Comparative Overview
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the reported IC50 values for both compounds against Pim kinases and various leukemia cell lines.
Table 1: Biochemical Potency (IC50, nM)
| Target | This compound | SGI-1776 |
| Pim-1 | 5[6] | 7[7] |
| Pim-2 | 25[6] | 363[7] |
| Pim-3 | 16[6] | 69[7] |
| FLT3 | 134[2] | 44[5] |
Table 2: Anti-proliferative Activity in Leukemia Cell Lines (IC50)
| Cell Line | Compound | IC50 | Reference |
| MV-4-11 (AML, FLT3-ITD) | CX-6258 | ~20 nM | [2] |
| MOLM-13 (AML, FLT3-ITD) | SGI-1776 | < 10 nM (viability, 72h) | [8] |
| A panel of acute leukemia cell lines | CX-6258 | 0.02-3.7 µM | [6] |
| A panel of leukemia and solid tumor cell lines | SGI-1776 | 0.005–11.68 µM | [9] |
Note: Experimental conditions such as assay type and incubation time may vary between studies, impacting direct comparability of IC50 values.
From the available biochemical data, CX-6258 appears to be a more potent inhibitor of Pim-2 and Pim-3 compared to SGI-1776. Conversely, SGI-1776 is a more potent inhibitor of FLT3. In cellular assays, both compounds demonstrate potent anti-proliferative activity against leukemia cell lines, particularly those with FLT3-ITD mutations in the case of SGI-1776.
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in xenograft models of human leukemia.
Table 3: In Vivo Efficacy in Leukemia Xenograft Models
| Compound | Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CX-6258 | MV-4-11 (AML) | 50 mg/kg, p.o., daily | 45% | [2] |
| CX-6258 | MV-4-11 (AML) | 100 mg/kg, p.o., daily | 75% | [2] |
| SGI-1776 | MV-4-11 (AML) | 135 mg/kg | Consistent decline in tumor volume after 14 days | [8] |
| SGI-1776 | MOLM-13 (AML) | Not specified | Significant inhibition of tumor growth | [10] |
Note: The dosing regimens and endpoints reported in these studies differ, which should be considered when comparing the in vivo efficacy.
CX-6258 exhibited a dose-dependent inhibition of tumor growth in the MV-4-11 xenograft model.[2] SGI-1776 also showed significant efficacy in both MV-4-11 and MOLM-13 xenograft models, leading to a decline in tumor volume.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CX-6258 and SGI-1776.
Cell Viability and Proliferation Assays
-
Cell Lines: A variety of human leukemia cell lines have been used, including MV-4-11 (AML with FLT3-ITD), MOLM-13 (AML with FLT3-ITD), and others.
-
Method: Cells are typically seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using colorimetric assays such as MTS or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis
-
Purpose: To assess the effect of the inhibitors on the phosphorylation status of downstream target proteins.
-
Method: Leukemia cells are treated with the inhibitors for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Bad, Bad, p-4E-BP1, 4E-BP1).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human leukemia cells (e.g., MV-4-11) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The drugs are administered orally (p.o.) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to PIM Kinase Inhibitors in Prostate Cancer: CX-6258 Hydrochloride vs. AZD1208
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine Pim kinases (Pim-1, Pim-2, and Pim-3) are increasingly recognized as crucial mediators in prostate cancer progression, contributing to cell survival, proliferation, and resistance to therapy.[1][2][3] Their overexpression is linked to aggressive disease and poorer patient outcomes, making them attractive targets for therapeutic intervention.[4][5] This guide provides a detailed, data-driven comparison of two prominent pan-Pim kinase inhibitors, CX-6258 hydrochloride and AZD1208, to inform preclinical research and drug development efforts in prostate cancer.
Overview of Compounds
This compound , also known as Senexin B, is a potent, orally available, oxindole-based pan-Pim kinase inhibitor.[6][7] It has demonstrated significant anti-proliferative activity across various cancer models and has been investigated for its potential to overcome chemotherapy resistance.[6][7]
AZD1208 is another potent, orally bioavailable pan-Pim kinase inhibitor that has been evaluated in both preclinical prostate cancer models and clinical trials for hematological and solid tumors.[8][9][10] Its development has provided valuable insights into the therapeutic potential and challenges of targeting Pim kinases.[10]
Comparative Performance Data
While no direct head-to-head studies have been published, this section collates key quantitative data from independent preclinical studies to facilitate a cross-compound comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Type |
| CX-6258 HCl | Pim-1 | 5 | Cell-free radiometric |
| Pim-2 | 25 | Cell-free radiometric | |
| Pim-3 | 16 | Cell-free radiometric | |
| AZD1208 | Pim-1, -2, -3 | Potent inhibitor | ATP-competitive |
Data for CX-6258 sourced from Selleck Chemicals product information.[11] AZD1208 is described as a potent ATP-competitive inhibitor, though specific IC₅₀ values from the provided search results are not available.[10]
Table 2: Anti-Proliferative Activity in Prostate Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) | Notes |
| CX-6258 | PC3 (Prostate Adenocarcinoma) | 452 | As a single agent. |
Data for CX-6258 sourced from a study on its discovery and efficacy.[6]
Table 3: In Vivo Anti-Tumor Efficacy in Prostate Cancer Xenograft Models
| Compound | Model | Dosage | Outcome |
| CX-6258 | PC3 Xenograft | Not specified | Exhibited in vivo efficacy. |
| AZD1208 | c-MYC/Pim1-driven grafts | 30-45 mg/kg | 54.3% tumor growth inhibition (TGI).[8][12] |
| DU145 Xenograft | Not specified | Statistically significant decrease in tumor growth.[12][13] | |
| CWR22Rv1 Xenograft | Not specified | Impaired tumorigenicity, similar to docetaxel.[12][13] |
Data for CX-6258 sourced from a study on its discovery.[6] Data for AZD1208 sourced from studies on its effects in MYC-driven prostate cancer.[8][12][13]
Table 4: Cellular and Mechanistic Effects
| Compound | Effect | Model System | Key Findings |
| CX-6258 | Inhibition of Substrate Phosphorylation | MV-4-11 cells | Dose-dependent inhibition of p-Bad (S112) and p-4E-BP1 (S65, T37/46).[11] |
| Synergy with Chemotherapy | PC3 cells | Synergistic cell killing with doxorubicin (B1662922) and paclitaxel.[6][11] | |
| AZD1208 | Decreased Proliferation | c-MYC/Pim1 grafts | 46% reduction in proliferation (BrdU index).[8][12] |
| Increased Apoptosis | c-MYC/Pim1 grafts | 326% increase in apoptosis (cleaved caspase-3).[8][12] | |
| Radiation Sensitization | Myc-CaP cells | Decreased surviving fraction of irradiated cells.[8][13][14] |
Mechanism of Action: The PIM Kinase Signaling Pathway
Both CX-6258 and AZD1208 function by inhibiting the kinase activity of all three Pim isoforms. Pim kinases are constitutively active and primarily regulated at the transcriptional level by pathways like JAK/STAT.[1][6] They phosphorylate a range of downstream substrates to promote cell survival and proliferation. A key mechanism is the phosphorylation and inactivation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][6] They also phosphorylate targets like 4E-BP1 to promote protein synthesis via the mTORC1 pathway.[4][11] By inhibiting Pim kinases, these compounds prevent the phosphorylation of these key substrates, leading to cell cycle arrest and apoptosis.[1]
Caption: PIM kinase signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols based on common assays used to evaluate Pim kinase inhibitors.
In Vitro Cell Viability (ATP-based Assay)
-
Cell Plating: Prostate cancer cells (e.g., PC3, DU145, 22Rv1) are seeded in 96-well, opaque-walled plates at a density of 2,000-5,000 cells per well in their recommended growth medium and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: A serial dilution of the inhibitor (CX-6258 or AZD1208) is prepared in the appropriate vehicle (e.g., DMSO). Cells are treated with increasing concentrations of the compound. Vehicle-only wells serve as a negative control.
-
Incubation: Plates are incubated for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: A commercial ATP-based viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions. The plate is agitated for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression (log(inhibitor) vs. normalized response) in a suitable software package.
Western Blot for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Cells are grown to 70-80% confluency and treated with the inhibitor at various concentrations for a specified time (e.g., 2 hours).[6] After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked for 1 hour in 5% non-fat milk or BSA in TBST. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Caption: General workflow for preclinical evaluation of PIM inhibitors.
Discussion and Future Directions
Both CX-6258 and AZD1208 demonstrate clear preclinical activity against prostate cancer models by effectively inhibiting the Pim kinase pathway, reducing cell proliferation, and inducing apoptosis.[6][8]
AZD1208 has been extensively studied in MYC-driven prostate cancer, where a strong co-expression of c-MYC and Pim1 enhances tumorigenicity.[8] The data shows significant in vivo efficacy, reducing tumor growth and sensitizing cancer cells to radiation.[8][12] However, its progression was hampered in clinical trials due to a lack of single-agent efficacy and tolerability issues, highlighting the potential need for combination strategies.[10]
CX-6258 shows potent pan-Pim inhibition at low nanomolar concentrations and demonstrates efficacy in prostate cancer cell lines.[6][11] A key finding for CX-6258 is its synergistic effect with standard chemotherapies like taxanes, suggesting a role in overcoming chemoresistance—a major clinical challenge in advanced prostate cancer.[6]
For researchers, the choice between these compounds may depend on the specific research question. AZD1208 is well-characterized in the context of MYC-driven disease and as a radiosensitizer. CX-6258 presents a strong candidate for investigating combination therapies, particularly with taxanes or other targeted agents, to tackle drug resistance.[7]
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Pim inhibition. Furthermore, given the toxicity challenges observed with AZD1208, exploring intermittent dosing schedules or co-targeting approaches that allow for lower, more tolerable doses of each agent could be a viable clinical strategy.[2][3]
References
- 1. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Pan-Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of several prominent pan-Pim kinase inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
Introduction to Pim Kinases and Their Inhibition
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis.[1] Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the level of transcription and protein stability.[2] Their expression is induced by a variety of cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[2][] Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1]
Pan-Pim kinase inhibitors, which target all three isoforms, are of significant interest as they may offer a more comprehensive blockade of Pim-driven oncogenic signaling and potentially circumvent resistance mechanisms associated with the functional redundancy of the three isoforms.[4] This guide focuses on a comparative analysis of the selectivity of several well-characterized pan-Pim kinase inhibitors.
Comparative Selectivity of Pan-Pim Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity and confound experimental results. The following table summarizes the biochemical potency of several pan-Pim kinase inhibitors against the three Pim isoforms.
Table 1: Biochemical Potency of Selected Pan-Pim Kinase Inhibitors
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Primary Target(s) |
| SGI-1776 | 7 nM (IC₅₀)[5][6] | 363 nM (IC₅₀)[5][6] | 69 nM (IC₅₀)[5][6] | Pim-1, Flt-3, Haspin |
| AZD1208 | 0.4 nM (IC₅₀)[7] | 5.0 nM (IC₅₀)[7] | 1.9 nM (IC₅₀)[7] | Pan-Pim |
| GDC-0339 | 0.03 nM (Kᵢ)[8] | 0.1 nM (Kᵢ)[8] | 0.02 nM (Kᵢ)[8] | Pan-Pim |
| PIM447 (LGH447) | 6 pM (Kᵢ)[9][10] | 18 pM (Kᵢ)[9][10] | 9 pM (Kᵢ)[9][10] | Pan-Pim |
| CX-6258 | 5 nM (IC₅₀)[11] | 25 nM (IC₅₀)[11] | 16 nM (IC₅₀)[11] | Pan-Pim |
Table 2: Off-Target Selectivity Profile of Pan-Pim Kinase Inhibitors
| Inhibitor | Kinase Panel Size | Selectivity Summary | Notable Off-Targets |
| SGI-1776 | >200 Kinases[6] | Potently inhibits Flt-3 and Haspin kinases.[12] | Flt-3 (IC₅₀=44 nM), Haspin (IC₅₀=34 nM)[12] |
| AZD1208 | 442 Kinases[13][14] | Highly selective for Pim kinases.[13] | 13 other kinases inhibited by ≥50% at 1 µM.[13] |
| GDC-0339 | Not specified | Good selectivity against other kinases.[15] | Not specified |
| PIM447 (LGH447) | 68 Kinases[10] | Highly selective for Pim kinases. | GSK3β, PKN1, and PKCτ (at >10⁵-fold higher concentrations)[7][10] |
| CX-6258 | Not specified | Excellent kinase selectivity.[16] | Flt-3 (IC₅₀=134 nM)[4] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the Pim kinase signaling pathway and a general experimental workflow for assessing inhibitor selectivity.
Caption: Simplified Pim kinase signaling pathway.
Caption: Experimental workflow for kinase inhibitor selectivity.
Experimental Protocols
The following are generalized protocols for common biochemical and cell-based assays used to determine kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified Pim kinase (Pim-1, Pim-2, or Pim-3)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Substrate)
This assay measures the ability of an inhibitor to block the phosphorylation of a known Pim kinase substrate within a cellular context.
Materials:
-
Cancer cell line known to express Pim kinases (e.g., MOLM-16)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated Pim kinase substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total substrate or a housekeeping protein like GAPDH). Determine the concentration of inhibitor that causes a 50% reduction in substrate phosphorylation (IC₅₀).
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. medkoo.com [medkoo.com]
- 17. promega.com [promega.com]
Confirming Cellular Target Engagement of CX-6258 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor. We present experimental data and detailed protocols to objectively assess its performance against alternative compounds, enabling informed decisions in drug development projects.
This compound is a selective inhibitor of Pim-1, Pim-2, and Pim-3 kinases, crucial mediators of cell survival and proliferation.[1][2][3][4] Verifying that a compound reaches and interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide outlines key assays to demonstrate the target engagement of this compound.
Comparative Efficacy of Pim Kinase Inhibitors
The inhibitory activity of this compound against Pim kinases is summarized in the table below, alongside other known Pim inhibitors for comparison.
| Compound | Target | IC50 (nM) | Cell-Based Assay (Example) |
| This compound | Pim-1, Pim-2, Pim-3 | 5, 25, 16 [1][2][3][5] | Inhibition of p-Bad (S112) and p-4E-BP1 (T37/46) in MV-4-11 cells [1][2][6] |
| AZD1208 | Pim-1, Pim-2, Pim-3 | 5, 25, 15 | Inhibition of p-S6 in various cancer cell lines |
| SGI-1776 | Pim-1, Flt-3 | 7, 1 | Inhibition of p-STAT5 and p-S6 in AML cell lines |
| LGH447 | Pan-Pim | 1 | Inhibition of p-4E-BP1 in multiple myeloma cells |
Experimental Protocols for Target Engagement
To confirm that this compound engages Pim kinases within cells, the following experimental approaches are recommended.
Western Blotting for Downstream Substrate Phosphorylation
This is a direct method to measure the functional consequence of Pim kinase inhibition.
Objective: To quantify the dose-dependent inhibition of the phosphorylation of known Pim kinase substrates, Bad and 4E-BP1, in cells treated with this compound.[1][2][6]
Cell Line: MV-4-11 (acute myeloid leukemia) cells are recommended as they are sensitive to Pim kinase inhibition.[6][7]
Protocol:
-
Cell Culture and Treatment: Culture MV-4-11 cells to a density of 1x10^6 cells/mL. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.[2] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly demonstrate the physical binding of a drug to its target protein in a cellular environment.
Objective: To assess the thermal stabilization of Pim kinases upon binding of this compound.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble Pim-1, Pim-2, and Pim-3 at each temperature by Western blotting or other protein detection methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for confirming its target engagement.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Western Blot Workflow for Target Engagement.
By following these protocols and comparing the results with known Pim kinase inhibitors, researchers can confidently confirm the cellular target engagement of this compound. This robust validation is essential for advancing the compound through the drug discovery and development process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of CX-6258 Hydrochloride and Alternative Pan-Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-Pim kinase inhibitor CX-6258 hydrochloride and its alternatives, focusing on their downstream signaling pathway effects. The information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Introduction to Pim Kinases and Their Inhibition
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1] Their expression is often upregulated in various cancers, making them attractive targets for therapeutic intervention. Pan-Pim kinase inhibitors, such as this compound, offer a strategy to simultaneously block the activity of all three isoforms, potentially leading to more potent anti-cancer effects.[1]
Comparative Performance of Pan-Pim Kinase Inhibitors
This section compares this compound with other well-characterized pan-Pim kinase inhibitors: AZD1208, SGI-1776, and LGH447 (also known as PIM447). The data presented is compiled from various preclinical studies.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of CX-6258 and its alternatives against the three Pim kinase isoforms.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| CX-6258 | 5[2] | 25[2] | 16[2] |
| AZD1208 | <5[3] | <5[3] | <5[3] |
| SGI-1776 | 7[2] | 363[2] | 69[2] |
| LGH447 (PIM447) | 0.006 (Ki)[4] | 0.018 (Ki)[4] | 0.009 (Ki)[4] |
Note: Ki values for LGH447 are presented, which represent the inhibition constant and are comparable to IC50 values under specific assay conditions.
Downstream Pathway Modulation
Pim kinase inhibitors exert their effects by blocking the phosphorylation of downstream substrates. Key among these are proteins involved in apoptosis and protein synthesis, such as BAD and 4E-BP1. The following table summarizes the observed effects of the compared inhibitors on the phosphorylation of these key downstream targets.
| Inhibitor | Effect on p-BAD (Ser112) | Effect on p-4E-BP1 (Thr37/46) | Effect on c-Myc | Effect on mTORC1 Signaling |
| CX-6258 | Inhibition[1] | Inhibition[1] | Not explicitly stated | Not explicitly stated |
| AZD1208 | Inhibition[3] | Inhibition[3] | Slight reduction in protein levels[3] | Inhibition (reduced p-p70S6K and p-S6)[3] |
| SGI-1776 | Unaffected in CLL cells[5] | Inhibition[6] | Reduction in total and phospho-c-Myc (Ser62)[5][6] | Inhibition[7] |
| LGH447 (PIM447) | Inhibition[8] | Inhibition[8] | Reduction in protein levels[8] | Inhibition[8] |
Note: The cellular context can significantly influence the observed downstream effects. For instance, the effect of SGI-1776 on p-BAD was found to be cell-type dependent.
Signaling Pathway Overview
The diagram below illustrates the central role of Pim kinases in cell signaling and the key downstream pathways affected by their inhibition.
Caption: Pim Kinase Signaling Pathway and Points of Inhibition.
Experimental Protocols
The following provides a general methodology for assessing the downstream effects of Pim kinase inhibitors using Western blotting, a common technique to measure changes in protein phosphorylation.
General Western Blot Protocol for Phospho-Protein Analysis
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MV-4-11 for leukemia, PC-3 for prostate cancer) in appropriate media and conditions.
-
Treat cells with varying concentrations of the Pim kinase inhibitor (e.g., CX-6258, AZD1208) or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-BAD (Ser112), anti-total-BAD, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1). Dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Diagram
Caption: Workflow for Western Blot Analysis of Downstream Targets.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with demonstrated activity against key downstream signaling molecules. When compared to alternatives such as AZD1208, SGI-1776, and LGH447, there are variations in their biochemical potencies and reported downstream effects, which may be influenced by the specific cellular context and experimental conditions. This guide provides a foundational comparison to aid in the selection of an appropriate tool compound for research into the therapeutic potential of Pim kinase inhibition. Researchers are encouraged to consult the primary literature for more detailed information and to empirically determine the optimal inhibitor and conditions for their specific experimental system.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Independent Verification of CX-6258 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activity of CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor, with other commercially available alternatives. The information presented is collated from publicly available data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Pim Kinases and this compound
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.
This compound is an orally bioavailable, potent, and selective pan-Pim kinase inhibitor.[1][2][3] It exerts its anti-proliferative effects by inhibiting the phosphorylation of downstream pro-survival proteins, including Bad and 4E-BP1.[3]
Comparative Analysis of Pan-Pim Kinase Inhibitors
This section compares the in vitro potency of this compound with other well-characterized pan-Pim kinase inhibitors: SGI-1776, AZD1208, and PIM447 (LGH447).
Biochemical Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) values of the selected compounds against the three Pim kinase isoforms.
| Compound | Pim-1 | Pim-2 | Pim-3 |
| This compound | IC₅₀: 5 nM[1][3] | IC₅₀: 25 nM[1][3] | IC₅₀: 16 nM[1][3] |
| SGI-1776 | IC₅₀: 7 nM[4][5][6][7][8] | IC₅₀: 363 nM[5][6][7][8] | IC₅₀: 69 nM[5][6][7][8] |
| AZD1208 | IC₅₀: 0.4 nM[9][10][11][12] | IC₅₀: 5 nM[9][10][11][12] | IC₅₀: 1.9 nM[9][10][11][12] |
| PIM447 (LGH447) | Kᵢ: 6 pM[13][14][15] | Kᵢ: 18 pM[13][14][15] | Kᵢ: 9 pM[13][14][15] |
Note: IC₅₀ and Kᵢ values are dependent on assay conditions and should be considered as relative indicators of potency.
Cellular Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The following table provides a summary of reported IC₅₀ values in selected cell lines.
| Compound | Cell Line(s) | Reported IC₅₀ Range |
| This compound | Various cancer cell lines | 0.02 - 3.7 µM |
| SGI-1776 | Leukemia and solid tumor cell lines | 0.005 - 11.68 µM[4] |
| AZD1208 | AML cell lines (e.g., MOLM-16, KG-1a) | Effective at < 1 µM in sensitive lines |
| PIM447 (LGH447) | Multiple myeloma cell lines | 0.2 - >7 µM[15][16] |
Experimental Protocols
This section details the methodologies for key experiments to independently verify the activity of this compound and its alternatives.
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized procedure for determining the in vitro potency of inhibitors against Pim kinases using a radiometric assay.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[17]
-
Peptide substrate (e.g., S6K substrate)[17]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Pim kinase, and peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be at or near the Kₘ for the specific Pim kinase isoform.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[17][18]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (CCK-8)
This protocol outlines a common method for assessing the effect of Pim kinase inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11 for AML)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19][20][21][22]
-
Allow the cells to adhere and stabilize for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a DMSO control.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C until a color change is observed.[19][20][21][22]
-
Measure the absorbance at 450 nm using a microplate reader.[19][20][21][22]
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of Phosphorylated Proteins
This protocol describes the detection of phosphorylated downstream targets of Pim kinases, such as p-Bad (Ser112) and p-4E-BP1 (Thr37/46), in inhibitor-treated cells.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Primary antibodies specific for p-Bad (Ser112), total Bad, p-4E-BP1 (Thr37/46), and total 4E-BP1.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23][24]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Bad) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Bad) or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of Pim Kinases
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258 HCl.
Experimental Workflow for Comparative Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. rndsystems.com [rndsystems.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. apexbt.com [apexbt.com]
- 23. researchgate.net [researchgate.net]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Comparative Guide to the Cross-Reactivity of CX-6258 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Pim kinase inhibitor, CX-6258 hydrochloride, with other notable alternatives. The focus is on the cross-reactivity profiles of these compounds, supported by experimental data to aid in the selection of the most appropriate tool for research and development.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2]. These kinases are crucial regulators of cell survival and proliferation, and their overexpression is implicated in various hematological malignancies and solid tumors. CX-6258 inhibits the phosphorylation of downstream targets of Pim kinases, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1, thereby inducing apoptosis in cancer cells[2].
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and contribute to cellular toxicity. This section compares the selectivity of this compound against other well-characterized pan-Pim kinase inhibitors: SGI-1776, AZD1208, and PIM447 (LGH447).
Biochemical Potency against Pim Kinases
The following table summarizes the inhibitory potency of CX-6258 and its alternatives against the three Pim kinase isoforms.
| Inhibitor | PIM-1 | PIM-2 | PIM-3 |
| CX-6258 HCl | IC50: 5 nM | IC50: 25 nM | IC50: 16 nM |
| SGI-1776 | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM |
| AZD1208 | Ki: 0.1 nM; IC50: 0.4 nM | Ki: 1.92 nM; IC50: 5.0 nM | Ki: 0.4 nM; IC50: 1.9 nM |
| PIM447 (LGH447) | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant.
Cross-Reactivity and Off-Target Profile
The cross-reactivity of these inhibitors has been assessed by screening against large panels of kinases. The results of these screens are summarized below.
| Inhibitor | Kinase Panel Size | Key Off-Targets and Selectivity Observations |
| CX-6258 HCl | 107 Kinases | At 0.5 µM, only PIM-1, PIM-2, PIM-3, and Flt-3 were inhibited by >80%. The IC50 for Flt-3 is 134 nM[3]. |
| SGI-1776 | >300 Kinases | Potently inhibits Flt-3 (IC50 = 44 nM) and Haspin (IC50 = 34 nM) in addition to Pim kinases[4][5]. |
| AZD1208 | 442 Kinases | Described as a highly selective inhibitor with potent activity against all three Pim isoforms[4]. |
| PIM447 (LGH447) | 68 Kinases | Highly selective for Pim kinases. Shows some inhibition of GSK3β, PKN1, and PKCτ, but at significantly higher concentrations (>10^5-fold differential relative to Pim Ki)[6]. |
Experimental Methodologies
The data presented in this guide were generated using established biochemical kinase assays. The general principles of these methods are outlined below.
Radiometric Kinase Assay
This is a traditional and widely used method for measuring kinase activity. It directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Workflow:
Protocol Outline:
-
Reaction Setup: The kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by spotting the mixture onto a phosphocellulose paper matrix.
-
Washing: The paper is washed extensively to remove un-incorporated [γ-³²P]ATP, while the phosphorylated substrate remains bound to the paper.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager. The results are then used to determine the IC50 value of the inhibitor.
KINOMEscan® Competition Binding Assay
This is a high-throughput, non-enzymatic assay that measures the binding affinity of a compound to a large panel of kinases. It relies on competition between the test compound and an immobilized ligand for binding to the kinase active site.
Assay Principle:
Protocol Outline:
-
Immobilization: A panel of DNA-tagged kinases is immobilized on a solid support.
-
Competition: The test compound and a known, proprietary ligand are added to the immobilized kinases. The test compound competes with the ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to measure the amount of the associated DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are typically reported as a percentage of the DMSO control, from which binding constants (Kd) can be derived.
Pim Kinase Signaling Pathway
CX-6258 and other pan-Pim inhibitors exert their effects by blocking the phosphorylation of downstream substrates. This disrupts key cellular processes that promote cancer cell survival and proliferation.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with a favorable selectivity profile. While it exhibits some off-target activity against Flt-3, it is generally more selective than first-generation inhibitors like SGI-1776. Newer generation inhibitors such as AZD1208 and PIM447 demonstrate even higher selectivity. The choice of inhibitor will depend on the specific research question, the cellular context, and the potential for off-target effects to confound the experimental results. This guide provides the necessary data to make an informed decision when selecting a pan-Pim kinase inhibitor for your research.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM447 | TargetMol [targetmol.com]
- 4. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM447 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of CX-6258 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor, against other emerging alternatives in the field. The information presented is supported by experimental data to aid in the evaluation of this compound for cancer therapy research and development.
Introduction to CX-6258 and Pim Kinase Inhibition
CX-6258 is a small molecule inhibitor that targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer.[2] They play a crucial role in regulating cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[3][4][5] By inhibiting these kinases, CX-6258 aims to halt tumor progression and induce cancer cell death.
Mechanism of Action: The Pim Kinase Signaling Pathway
Pim kinases are key downstream effectors of various cytokine and growth factor signaling pathways, such as the JAK/STAT pathway.[2] Once activated, Pim kinases phosphorylate several downstream targets involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein Bad, the cell cycle regulator p27kip1, and the transcription factor MYC.[4][5] Phosphorylation of Bad by Pim kinases prevents it from promoting apoptosis.[2][3] CX-6258, by inhibiting Pim kinases, prevents the phosphorylation of these downstream targets, thereby promoting apoptosis and inhibiting cell proliferation.[1]
In Vivo Anti-Tumor Efficacy of CX-6258
CX-6258 has demonstrated significant anti-tumor activity in preclinical xenograft models of both hematological and solid tumors.
Acute Myeloid Leukemia (AML) Model
In a study using an MV-4-11 human AML xenograft model, oral administration of CX-6258 resulted in a dose-dependent inhibition of tumor growth.[6]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| CX-6258 | 50 mg/kg, daily | 45%[6] |
| CX-6258 | 100 mg/kg, daily | 75%[6] |
Prostate Cancer Model
CX-6258 has also shown efficacy in a PC-3 human prostate cancer xenograft model.[7]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| CX-6258 | 50 mg/kg, daily | Significant inhibition (quantitative data not specified in the provided search results) |
Comparison with Alternative Pan-Pim Kinase Inhibitors
| Inhibitor | Cancer Model | Dosage | Reported Efficacy |
| CX-6258 | AML (MV-4-11) | 100 mg/kg, daily | 75% TGI [6] |
| SGI-1776 | AML (MOLM-13) | Not specified | Significantly increased efficacy of cytarabine[8] |
| AZD1208 | AML (MOLM-16) | 30 mg/kg, daily | Slight tumor regression [9] |
| LGH447 | Multiple Myeloma | Not specified | Significant tumor growth inhibition[10] |
| CX-6258 | Prostate (PC-3) | 50 mg/kg, daily | Significant TGI [7] |
| SGI-1776 | Prostate Cancer | Not specified | Studies ongoing in xenografts[8] |
Note: The lack of standardized experimental conditions across different studies makes a direct comparison of efficacy challenging. The data presented here is for informational purposes and should be interpreted with caution.
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on the available information. Specific details may vary between individual experiments.
General Xenograft Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CX-6258 Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the pan-Pim kinase inhibitor CX-6258 hydrochloride is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The primary directive for the disposal of this compound is to conduct it in accordance with all applicable country, federal, state, and local regulations[1].
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal procedures. Understanding these hazards is fundamental to implementing appropriate safety measures.
Hazard Classification:
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash hands thoroughly after handling.[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound, incorporating safety precautions derived from its hazard profile.
-
Consult Local Regulations: Before initiating any disposal activities, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to ensure compliance with all relevant regulations. Disposal procedures can vary significantly based on location.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If handling significant quantities of the powder or creating aerosols, a respirator may be necessary.[1]
-
Waste Segregation:
-
Solid Waste: Collect unadulterated this compound powder and any materials heavily contaminated with the solid (e.g., weighing papers, contaminated gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: For solutions of this compound, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[1]. Collect the absorbed material in a labeled, sealed container for hazardous waste. Do not pour solutions down the drain[2].
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol[1].
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
-
-
Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal contractor.
-
Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's approved hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols specifically for the chemical neutralization or inactivation of this compound for disposal purposes. Therefore, the recommended procedure is containment, segregation, and disposal via a licensed hazardous waste contractor. Any attempt to chemically alter the waste should only be conducted by trained professionals with a thorough understanding of the potential reaction products and associated hazards, and in full compliance with institutional and regulatory guidelines.
References
Personal protective equipment for handling CX-6258 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of CX-6258 hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to mitigate risks of exposure. The following personal protective equipment (PPE) is required:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use and change them frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat or a disposable gown should be worn to protect the skin and clothing from contamination.
-
Respiratory Protection: If working with the powdered form of the compound outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary to prevent inhalation.
Safe Handling and Storage Procedures
Adherence to the following step-by-step procedures is critical for the safe handling and storage of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage of the powder, maintain a temperature of -20°C for up to two years. For short-term storage, 4°C is suitable for up to two weeks.[1]
-
Stock solutions in DMSO can be stored at -80°C for up to six months.[1]
Preparation of Solutions:
-
All handling of the powdered compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.
-
For in vivo studies, further dilution of the stock solution is necessary. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2]
During Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 1353859-00-3 | [3] |
| Molecular Formula | C₂₆H₂₅Cl₂N₃O₃ | [1] |
| Molecular Weight | 498.40 g/mol | [1] |
| Pim-1 IC₅₀ | 5 nM | [2] |
| Pim-2 IC₅₀ | 25 nM | [2] |
| Pim-3 IC₅₀ | 16 nM | [2] |
| In Vivo Efficacy (MV-4-11 Xenograft) | 45% Tumor Growth Inhibition (TGI) at 50 mg/kg; 75% TGI at 100 mg/kg | [2] |
Experimental Protocols
In Vitro: Western Blot for Phospho-Bad and Phospho-4E-BP1
This protocol describes the methodology to assess the effect of this compound on the phosphorylation of Bad and 4E-BP1 in MV-4-11 human acute myeloid leukemia cells.
Materials:
-
MV-4-11 cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-Bad, anti-phospho-4E-BP1, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
Procedure:
-
Cell Culture and Treatment: Culture MV-4-11 cells in appropriate media. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo: MV-4-11 Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a nude mouse xenograft model using MV-4-11 cells.
Materials:
-
Nude mice (e.g., athymic NCr-nu/nu)
-
MV-4-11 cells
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of MV-4-11 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound orally to the treatment group at the desired doses (e.g., 50 mg/kg and 100 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure the tumor volume with calipers twice a week.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain. Contaminated glassware and surfaces should be decontaminated with an appropriate solvent before reuse or disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
